Zatosetron maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;5-chloro-2,2-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2.C4H4O4/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3;5-3(6)1-2-4(7)8/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13?,14-,15+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFQATMFFHYNPN-BSLJCGBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123482-22-4 (Parent) | |
| Record name | Zatosetron maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123482-23-5 | |
| Record name | Zatosetron maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZATOSETRON MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5347HD9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zatosetron Maleate: A Technical Deep Dive into its Mechanism of Action
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action for Zatosetron maleate (formerly known as LY277359 maleate), a potent and selective 5-HT3 receptor antagonist. This document synthesizes key preclinical data, details the experimental methodologies used in its characterization, and visualizes the core signaling pathways involved.
Core Mechanism of Action: Selective 5-HT3 Receptor Antagonism
This compound's primary mechanism of action is its high-affinity, competitive antagonism of the serotonin 5-HT3 receptor.[1] The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, primarily permeable to sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[2] Upon binding of serotonin, the channel opens, leading to rapid depolarization of the neuron. Zatosetron blocks this binding, thereby preventing the initiation of this signaling cascade. This antagonist action is the foundation for its observed antiemetic and anxiolytic properties.[1]
Signaling Pathway at the 5-HT3 Receptor
References
Zatosetron Maleate: A Technical Guide to Synthesis and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, chemical structure, and mechanism of action of zatosetron maleate. The information is curated for professionals in the fields of pharmaceutical research and drug development, presenting detailed experimental protocols, quantitative data, and visual representations of key pathways.
Chemical Structure and Properties
Zatosetron is a potent and selective 5-HT3 receptor antagonist.[1] Its chemical structure is characterized by a substituted benzofuran-7-carboxamide moiety linked to an endo-tropanamine group. The maleate salt form enhances its stability and bioavailability.
IUPAC Name: endo-5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-benzofurancarboxamide (Z)-2-butenedioate[1]
Chemical Formula: C₁₉H₂₅ClN₂O₂ · C₄H₄O₄
Molecular Weight: 464.95 g/mol
| Property | Value | Reference |
| CAS Number | 123482-23-5 (maleate salt) | [2] |
| Melting Point | Not explicitly available in search results. | |
| Solubility | Not explicitly available in search results. |
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The key intermediates are 5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxylic acid and endo-3-aminotropane. Several synthetic routes have been reported, with a common pathway involving the initial, separate synthesis of these two key fragments followed by their coupling and final salt formation.
Synthesis Pathway Overview
References
Zatosetron Maleate: A Deep Dive into its Structure-Activity Relationship for 5-HT3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of zatosetron, a potent and selective 5-HT3 receptor antagonist. Zatosetron, identified as endo-5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-benzofurancarboxamide, has been a subject of significant interest due to its potential therapeutic applications in conditions mediated by the 5-HT3 receptor, including nausea and anxiety. This document summarizes the key structural determinants for its high affinity and antagonist activity, presents available quantitative data, outlines the experimental protocols used in its evaluation, and visualizes the relevant biological and experimental frameworks.
Core Structure-Activity Relationship Insights
The foundational research by Robertson and colleagues in 1992 laid the groundwork for understanding the SAR of zatosetron. Their work identified several crucial structural elements that govern the molecule's interaction with the 5-HT3 receptor.[1] Simple benzoyl derivatives of the tropane moiety exhibited only weak 5-HT3 antagonist activity, indicating that the benzofuran-7-carboxamide portion of the molecule is a key contributor to its high affinity.[1]
The critical molecular features of zatosetron that are essential for its potent antagonist activity are:
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7-Carbamyl Regiochemistry: The attachment of the carboxamide linker at the 7-position of the dihydrobenzofuran ring is vital for optimal activity.
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Dimethyl Substitution: The presence of two methyl groups at the 2-position of the dihydrobenzofuran ring significantly enhances potency.
-
Chloro Substituent: A chloro group at the 5-position of the dihydrobenzofuran ring is a key feature for high affinity.
-
Endo Stereochemistry: The endo configuration of the substituent on the tropane ring is crucial for effective binding to the 5-HT3 receptor.
These specific structural attributes collectively contribute to the high potency of zatosetron maleate, which demonstrates an ED50 of 0.86 µg/kg (i.v.) in antagonizing 5-HT-induced bradycardia in rats.[1]
Quantitative SAR Data
| Compound | Modification | Bioassay | Potency (ED50) |
| This compound | - | Antagonism of 5-HT-induced bradycardia in rats (i.v.) | 0.86 µg/kg |
Experimental Protocols
The evaluation of zatosetron and its analogues has relied on established pharmacological assays to determine their 5-HT3 receptor antagonist activity. The key experimental protocols are detailed below.
In Vivo: Antagonism of 5-HT-Induced Bradycardia (von Bezold-Jarisch Reflex) in Rats
This assay is a classic in vivo model for assessing the activity of 5-HT3 receptor antagonists. The von Bezold-Jarisch reflex is a cardioinhibitory reflex mediated by 5-HT3 receptors on vagal afferent nerves in the heart.
Methodology:
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Animal Preparation: Male rats are anesthetized (e.g., with urethane). The jugular vein and carotid artery are cannulated for intravenous drug administration and blood pressure/heart rate monitoring, respectively.
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Induction of Bradycardia: A baseline heart rate is established. Serotonin (5-HT) is administered intravenously to induce a transient bradycardia (a component of the von Bezold-Jarisch reflex).
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Antagonist Administration: The test compound (e.g., this compound) is administered intravenously at various doses.
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Challenge with 5-HT: After a set period following antagonist administration, the 5-HT challenge is repeated.
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Data Analysis: The dose of the antagonist that produces a 50% inhibition of the 5-HT-induced bradycardia (ED50) is calculated. This provides a measure of the in vivo potency of the 5-HT3 receptor antagonist.
In Vitro: 5-HT3 Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for the 5-HT3 receptor directly. These assays typically use brain tissue homogenates rich in 5-HT3 receptors, such as the cortex or brainstem.
Methodology:
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Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the 5-HT3 receptors. The final membrane preparation is resuspended in the assay buffer.
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Binding Reaction: The membrane preparation is incubated with a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron) and varying concentrations of the unlabeled test compound (e.g., zatosetron).
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Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
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Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which represents the affinity of the compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental process, the following diagrams have been generated using the DOT language.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Zatosetron SAR.
Conclusion
The structure-activity relationship of zatosetron is well-defined, with key structural features on the dihydrobenzofuran and tropane moieties being critical for its high-affinity antagonism of the 5-HT3 receptor. The 7-carbamyl regiochemistry, gem-dimethyl substitution, 5-chloro substituent, and endo stereochemistry are all indispensable for its potent in vivo activity. While comprehensive quantitative data for a broad series of analogues remains largely within proprietary domains, the foundational studies provide clear guidance for the design of novel 5-HT3 receptor antagonists. The experimental protocols outlined herein represent the standard methodologies for the preclinical evaluation of such compounds, providing a robust framework for future research and development in this area.
References
Pharmacological Profile of Zatosetron Maleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zatosetron maleate (also known as LY277359 maleate) is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, receptor binding and functional activity, and in vivo pharmacology. Detailed experimental protocols for key studies, quantitative data, and visualizations of relevant pathways and workflows are presented to support further research and development.
Introduction
The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, plays a crucial role in mediating neuronal depolarization and excitation in both the central and peripheral nervous systems.[1] Antagonists of this receptor have established therapeutic value as anti-emetics, particularly in the management of chemotherapy-induced nausea and vomiting.[3] Zatosetron emerged from structure-activity relationship studies of aroyltropanamides as a highly potent and long-acting 5-HT3 receptor antagonist with potential applications in various therapeutic areas, including emesis and anxiety.[1]
Mechanism of Action
Zatosetron exerts its pharmacological effects through competitive antagonism of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel permeable to cations, including Na+, K+, and Ca2+. Activation by serotonin leads to the opening of this channel, resulting in rapid membrane depolarization of neurons. Zatosetron binds to the 5-HT3 receptor, preventing serotonin from binding and thereby inhibiting the subsequent ion influx and neuronal excitation.
Signaling Pathway
The binding of serotonin to the 5-HT3 receptor initiates a cascade of events leading to neuronal excitation. Zatosetron blocks this pathway at the initial receptor binding stage.
Quantitative Pharmacology
The potency and selectivity of Zatosetron have been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data available for Zatosetron and provide a comparison with other well-characterized 5-HT3 receptor antagonists.
Table 1: In Vitro Functional Antagonist Potency
| Compound | Assay | Preparation | Potency (KB, nM) | Reference |
| Zatosetron (LY277359) | 2-methyl-5-HT-induced contraction | Guinea Pig Ileum | 1.6 |
Note: A specific Ki value for Zatosetron from a direct radioligand binding assay was not available in the reviewed literature.
Table 2: In Vivo Potency
| Compound | Assay | Species | Potency (ED50) | Reference |
| Zatosetron (LY277359) | Inhibition of 5-HT-induced bradycardia | Rat | 0.86 µg/kg i.v. |
Table 3: Anti-emetic Activity
| Compound | Model | Species | Effective Doses | Reference |
| Zatosetron (LY277359) | Cisplatin-induced emesis | Dog | 0.03, 0.1 mg/kg i.v. & 0.07, 0.1, 0.3, 1.0 mg/kg p.o. |
Note: A specific ED50 value for the anti-emetic effect of Zatosetron was not available in the reviewed literature.
Selectivity Profile
Zatosetron is a highly selective 5-HT3 receptor antagonist. In vivo studies have shown that at doses that markedly block 5-HT3 receptors, Zatosetron does not block carbamylcholine-induced bradycardia, indicating a lack of activity at muscarinic receptors. Furthermore, unlike some other 5-HT3 receptor antagonists such as zacopride, Zatosetron does not affect gastric emptying in rats, suggesting it is devoid of gastroprokinetic activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro: Antagonism of 2-methyl-5-HT-induced Contraction in Guinea Pig Ileum
This assay assesses the functional antagonist potency of a compound at the 5-HT3 receptor.
References
- 1. Zatosetron - Wikipedia [en.wikipedia.org]
- 2. LY277359 maleate: a potent and selective 5-HT3 receptor antagonist without gastroprokinetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zatosetron, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Zatosetron Maleate: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zatosetron maleate (formerly known as LY277359 maleate) is a potent and selective serotonin 5-HT3 receptor antagonist. This document provides an in-depth technical overview of the discovery, development, and pharmacological profile of this compound. It includes a summary of its synthesis, mechanism of action, structure-activity relationships, and preclinical and clinical findings. Quantitative data are presented in structured tables, and key experimental protocols are detailed. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound.
Introduction
Serotonin 5-HT3 receptor antagonists are a class of drugs primarily known for their antiemetic properties.[1] Zatosetron was identified as a potent, selective, and long-acting 5-HT3 receptor antagonist with potential applications in treating not only chemotherapy-induced nausea and vomiting but also central nervous system disorders such as anxiety.[2][3] This guide delves into the scientific journey of this compound, from its chemical synthesis to its evaluation in clinical settings.
Discovery and Synthesis
The development of this compound emerged from structure-activity relationship (SAR) studies of aroyltropanamides.[2] Initial investigations revealed that simple benzoyl derivatives of tropine and 3-alpha-aminotropane had weak 5-HT3 receptor antagonist activity.[2] A significant breakthrough was achieved by incorporating a benzofuran-7-carboxamide moiety, which substantially increased the affinity for the 5-HT3 receptor. Extensive SAR studies identified endo-5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-benzofurancarboxamide, or Zatosetron, as the optimal compound.
The manufacturing process for this compound has been developed and optimized from tropinone and 5-chlorosalicylic acid. Key steps in the synthesis involve a Claisen rearrangement to form a crucial benzofuran intermediate and a stereoselective formation of 3-endo-tropanamine.
Synthetic Pathway Overview
The synthesis of Zatosetron involves several key transformations. A generalized workflow is outlined below.
Mechanism of Action
Zatosetron is a potent and selective antagonist of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to the rapid influx of cations, resulting in neuronal depolarization. By competitively blocking this receptor, Zatosetron inhibits the actions of serotonin at these sites. The highest concentrations of 5-HT3 receptors are found in the chemoreceptor trigger zone (CTZ) and on vagal afferent nerves in the gastrointestinal tract, which are critical in the emetic reflex.
Signaling Pathway of 5-HT3 Receptor Antagonism
The binding of Zatosetron to the 5-HT3 receptor prevents the downstream signaling cascade initiated by serotonin.
Structure-Activity Relationship (SAR)
The chemical structure of Zatosetron was optimized through extensive SAR studies to achieve high potency and selectivity for the 5-HT3 receptor. Key structural features that are crucial for its activity include:
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Benzofuran-7-carboxamide Moiety : This group was found to be essential for high affinity to the 5-HT3 receptor.
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Endo Stereochemistry : The endo configuration of the substituent on the tropane ring is critical for potent antagonist activity.
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5-Chloro Substituent : The presence of a chlorine atom at the 5-position of the benzofuran ring enhances potency.
-
Gem-dimethyl Group : The two methyl groups at the 2-position of the dihydrobenzofuran ring contribute to the high affinity.
SAR Logical Relationship
The following diagram illustrates the logical dependencies of the key structural features for Zatosetron's activity.
Preclinical Pharmacology
Zatosetron has been evaluated in various preclinical models to determine its pharmacological profile.
In Vitro Receptor Binding
| Receptor | Preparation | KB (nM) | Reference |
| 5-HT3 | Guinea Pig Ileum | 1.6 |
In Vivo Efficacy
| Model | Species | Endpoint | ED50 / Effective Dose | Route | Reference |
| 5-HT Induced Bradycardia | Rat | Inhibition | 0.86 µg/kg | i.v. | |
| 5-HT Induced Bradycardia | Rat | Inhibition | 30 µg/kg | p.o. | |
| Cisplatin-Induced Emesis | Dog | Inhibition | 0.03 - 1.0 mg/kg | i.v. & p.o. | |
| A10 Dopamine Neuron Activity | Rat | Inhibition | 0.12 mg/kg | i.v. |
Preclinical Pharmacokinetics
| Species | Dose | Route | Cmax | Tmax | AUC | t1/2 | Reference |
| Rat | 20, 60, 125 mg/kg | gavage | Dose-dependent increase | ~1 hr | Dose-dependent increase | N/A | |
| Dog | N/A | N/A | N/A | N/A | N/A | N/A |
Note: Detailed pharmacokinetic parameters for dogs were not available in the reviewed literature.
Clinical Development
This compound has been investigated in several clinical trials for various indications.
Human Pharmacokinetics
A study in five healthy men after a single oral dose of 46.2 mg of [14C]Zatosetron provided the following pharmacokinetic data:
| Parameter | Value |
| Dose | 46.2 mg (single oral) |
| Tmax | 3-8 hours |
| t1/2 | 25-37 hours |
| Protein Binding | ~75% |
| Major Metabolite | Zatosetron N-oxide |
| Excretion | ~80% urine, ~20% feces |
Clinical Efficacy
A pilot, double-blind, placebo-controlled study evaluated Zatosetron in 43 patients with generalized anxiety disorder.
| Treatment Group | N | Baseline HAM-A (mean) | Change from Baseline in HAM-A | Response Rate (%) |
| Placebo | ~11 | >17 | Modest Decrease | 30 |
| Zatosetron 0.2 mg | ~11 | >17 | Greater Numeric Decrease | 45 |
| Zatosetron 1 mg | ~11 | >17 | Greater Numeric Decrease | 45 |
| Zatosetron 5 mg | ~11 | >17 | Less than 0.2 & 1 mg | N/A |
While a numeric trend towards efficacy was observed, the results were not statistically significant.
A multicenter, crossover, double-blind, placebo-controlled trial assessed the efficacy of intravenous Zatosetron (13 mg or 0.19 mg/kg) for the acute treatment of migraine. The study found no statistically significant difference between Zatosetron and placebo in reducing migraine severity, duration, or the need for relief medication.
Experimental Protocols
5-HT3 Receptor Binding Assay (Guinea Pig Ileum)
Objective: To determine the binding affinity (KB) of Zatosetron for the 5-HT3 receptor.
Methodology:
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The guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
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Contractions of the ileum are induced by the 5-HT3 receptor agonist, 2-methyl-5-HT.
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Concentration-response curves to 2-methyl-5-HT are generated in the absence and presence of increasing concentrations of this compound.
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The Schild plot analysis is used to calculate the KB value, which represents the dissociation constant of the antagonist.
Cisplatin-Induced Emesis in Dogs
Objective: To evaluate the antiemetic efficacy of Zatosetron.
Methodology:
-
Beagle dogs are fasted overnight.
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Cisplatin (e.g., 3 mg/kg) is administered intravenously to induce emesis.
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This compound or vehicle is administered either intravenously or orally at various time points before cisplatin administration.
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The number of emetic episodes (vomiting and retching) is observed and recorded for a defined period (e.g., 4-6 hours) post-cisplatin.
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The percentage of inhibition of emesis is calculated for each dose of Zatosetron compared to the vehicle control group.
Experimental Workflow for Preclinical Antiemetic Study
Conclusion
This compound is a potent and highly selective 5-HT3 receptor antagonist that has been extensively studied. Its discovery was the result of meticulous structure-activity relationship optimization. Preclinical studies demonstrated its efficacy in animal models of emesis and its ability to modulate dopaminergic neurotransmission. While it showed a trend towards efficacy in anxiety, it did not prove effective for the acute treatment of migraine in the clinical trials conducted. The pharmacokinetic profile of Zatosetron is characterized by a long half-life. This technical guide provides a comprehensive summary of the key data and methodologies related to the discovery and development of this compound for researchers and professionals in the field of drug development.
References
Zatosetron Maleate: A 5-HT₃ Receptor Antagonist with Therapeutic Potential in Anxiety Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Zatosetron, a potent and selective 5-HT₃ receptor antagonist, has demonstrated potential as a therapeutic agent for anxiety disorders. This document provides a comprehensive technical overview of zatosetron maleate, consolidating preclinical and clinical data to support its further investigation and development. The mechanism of action, centered on the modulation of the serotonergic system and downstream effects on GABAergic and dopaminergic neurotransmission, presents a compelling rationale for its anxiolytic properties. While early clinical findings show a favorable safety profile and a trend towards efficacy, further well-controlled, larger-scale clinical trials are warranted to definitively establish its place in the therapeutic arsenal for anxiety. This guide offers a detailed examination of the available scientific evidence, experimental methodologies, and key data to inform future research and development efforts.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions, characterized by excessive fear, anxiety, and behavioral disturbances. While existing treatments, such as selective serotonin reuptake inhibitors (SSRIs) and benzodiazepines, are effective for many patients, there remains a significant unmet need for novel anxiolytics with improved efficacy, faster onset of action, and more favorable side-effect profiles. The serotonin 3 (5-HT₃) receptor, a ligand-gated ion channel, has emerged as a promising target for the development of new anxiolytic agents. This compound (LY277359) is a potent and selective 5-HT₃ receptor antagonist that has been investigated for its therapeutic potential in anxiety. This whitepaper will provide a detailed technical guide on the core scientific and clinical aspects of this compound.
Mechanism of Action: The Role of 5-HT₃ Receptor Antagonism in Anxiety
Zatosetron exerts its pharmacological effects through the selective blockade of 5-HT₃ receptors. These receptors are unique among serotonin receptors as they are ligand-gated ion channels permeable to sodium, potassium, and calcium ions. Their activation leads to rapid neuronal depolarization. 5-HT₃ receptors are strategically located in brain regions implicated in anxiety, including the amygdala, hippocampus, and prefrontal cortex.[1]
The anxiolytic effect of zatosetron is believed to be mediated by its ability to modulate the release of other neurotransmitters, primarily GABA and dopamine, in these limbic regions.[2][3] By blocking the excitatory influence of serotonin at 5-HT₃ receptors on GABAergic interneurons, zatosetron may lead to a reduction in the inhibition of principal neurons, thereby restoring a more balanced neuronal activity in circuits associated with fear and anxiety.[2] Furthermore, 5-HT₃ receptor antagonists can influence dopaminergic pathways, which are also implicated in mood and anxiety regulation.[2]
Signaling Pathway of 5-HT₃ Receptor and Zatosetron's Point of Intervention
Preclinical Pharmacology
Preclinical studies have established zatosetron as a potent and selective 5-HT₃ receptor antagonist with a long duration of action.
Receptor Binding and Selectivity
Table 1: Receptor Binding Affinities (pKi) of Select 5-HT₃ Receptor Antagonists
| Compound | 5-HT₃ Receptor (pKi) | Reference |
| YM060 | 10.48 | |
| YM114 | 10.24 | |
| Granisetron | 9.15 | |
| Ondansetron | 8.70 | |
| Palonosetron | >10.45 | |
| Zatosetron | High Affinity |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Preclinical Efficacy in Animal Models of Anxiety
The anxiolytic potential of 5-HT₃ receptor antagonists has been demonstrated in various animal models of anxiety. Although specific data for zatosetron in these models is limited in the available literature, the class effect is well-documented.
Table 2: Preclinical Efficacy of Zatosetron
| Model | Species | Endpoint | Result | Reference |
| 5-HT-induced Bradycardia | Rat | Blockade of bradycardia | ED₅₀ = 0.86 µg/kg i.v. |
Low oral doses of zatosetron (30 µg/kg) have been shown to produce a long-lasting antagonism of 5-HT₃ receptors, with effects lasting longer than 6 hours in rats.
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
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Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
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Procedure:
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Animals are administered zatosetron or vehicle at predetermined time points before the test.
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Each animal is placed in the center of the maze, facing an open arm.
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Behavior is recorded for a 5-minute session.
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Primary Measures:
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Percentage of time spent in the open arms.
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Percentage of entries into the open arms.
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Interpretation: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
Clinical Development
Zatosetron has been evaluated in clinical trials for anxiety, demonstrating a favorable safety and tolerability profile.
Pilot Study in Patients with Anxiety
A double-blind, parallel, placebo-controlled pilot study was conducted to investigate the efficacy and safety of zatosetron in patients with a broad range of anxiety symptoms.
Table 3: Summary of a Pilot Clinical Trial of Zatosetron in Anxiety
| Parameter | Details |
| Study Design | Double-blind, parallel, placebo-controlled |
| Patient Population | 43 patients (18-65 years) with Hamilton Rating Scale for Anxiety (HAM-A) score >17. 88% met criteria for Generalized Anxiety Disorder. |
| Treatment Groups | Zatosetron (0.2 mg, 1 mg, or 5 mg fixed oral dose) or placebo for 4 weeks. |
| Primary Efficacy Measure | Change in HAM-A scores from baseline to endpoint. |
| Key Findings | No statistically significant differences between treatment groups. A numeric trend favoring zatosetron over placebo was observed. The greatest decrease in HAM-A score and highest response rate (45%) was in the 0.2 mg and 1 mg zatosetron groups, compared to a 30% response rate for placebo. |
| Safety | No deaths or serious adverse events reported. Zatosetron at doses of 0.2 to 5 mg/day was safe. |
Reference:
Experimental Protocol: Phase II Clinical Trial for Generalized Anxiety Disorder (GAD)
A hypothetical Phase II clinical trial protocol based on the pilot study and standard clinical trial design.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Inclusion Criteria:
-
Male and female patients aged 18-65 years.
-
DSM-5 diagnosis of GAD.
-
HAM-A total score ≥ 20 at screening and baseline.
-
-
Exclusion Criteria:
-
Primary diagnosis of another major psychiatric disorder.
-
Significant unstable medical illness.
-
Current use of other psychotropic medications.
-
-
Intervention:
-
Zatosetron (e.g., 0.5 mg, 1 mg, 2 mg daily) or placebo.
-
Treatment duration: 8 weeks.
-
-
Primary Outcome: Mean change from baseline in HAM-A total score at week 8.
-
Secondary Outcomes:
-
Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.
-
Hamilton Anxiety Rating Scale psychic and somatic subscales.
-
Safety and tolerability assessments.
-
Pharmacokinetics
The pharmacokinetic profile of zatosetron has been characterized in humans.
Table 4: Human Pharmacokinetic Parameters of Zatosetron
| Parameter | Value | Reference |
| Time to Peak (Tₘₐₓ) | 3-8 hours | |
| Half-life (t₁/₂) | 25-37 hours | |
| Protein Binding | ~75% (reversible) | |
| Metabolism | Primarily via N-oxidation to zatosetron-N-oxide. Other minor metabolites include N-desmethyl-zatosetron and 3-hydroxy-zatosetron. Approximately 60% of the administered dose is metabolized. | |
| Excretion | ~80% in urine and ~20% in feces. |
Safety and Tolerability
Clinical data indicate that zatosetron is well-tolerated at therapeutic doses. In the pilot study for anxiety, there were no deaths or serious adverse events reported.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of anxiety disorders. Its selective 5-HT₃ receptor antagonism provides a well-defined mechanism of action that is distinct from currently available anxiolytics. Preclinical evidence demonstrates its potency and selectivity, while early clinical data suggest a favorable safety profile and a potential for anxiolytic efficacy.
To further elucidate the therapeutic potential of zatosetron, the following steps are recommended:
-
Conduct large-scale, well-controlled Phase IIb and Phase III clinical trials to definitively establish its efficacy and safety in patients with GAD and potentially other anxiety disorders.
-
Investigate the dose-response relationship more thoroughly to identify the optimal therapeutic window.
-
Explore its potential in specific subpopulations of anxiety patients , such as those with prominent somatic symptoms or those who are non-responsive to SSRIs.
-
Conduct further preclinical studies to fully characterize its anxiolytic profile in a broader range of animal models and to further delineate its effects on downstream neurotransmitter systems.
References
- 1. Role of 5-hydroxytryptamine type 3 receptors in the regulation of anxiety reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
Zatosetron Maleate: A Technical Guide for Researchers on its Antiemetic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zatosetron maleate (formerly LY277359) is a potent and selective serotonin 5-HT3 receptor antagonist that has demonstrated antiemetic properties in preclinical and limited clinical studies. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacokinetics, and its potential application in the management of nausea and vomiting. This document summarizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to support further research and development in this area. While zatosetron's development for chemotherapy-induced nausea and vomiting (CINV) was not fully realized, the data presented herein provides valuable insights for the development of novel antiemetic therapies.
Introduction
Nausea and vomiting are distressing symptoms associated with various conditions, most notably chemotherapy. The discovery of the role of serotonin (5-hydroxytryptamine; 5-HT) in the emetic reflex led to the development of 5-HT3 receptor antagonists, which have become a cornerstone of antiemetic therapy. This compound emerged as a promising second-generation 5-HT3 receptor antagonist with high potency and a long duration of action. This guide consolidates the available scientific information on this compound to serve as a comprehensive resource for researchers in the field.
Mechanism of Action
Zatosetron exerts its antiemetic effect primarily through the potent and selective antagonism of the 5-HT3 receptor.[1][2] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brainstem.
Chemotherapeutic agents can induce the release of serotonin from enterochromaffin cells in the gut. This serotonin then binds to 5-HT3 receptors on vagal afferents, initiating a signal that travels to the nucleus tractus solitarius (NTS) and the area postrema (which contains the CTZ) in the brainstem, ultimately triggering the vomiting reflex. By blocking these receptors, zatosetron inhibits the initiation of this signaling cascade.
Signaling Pathway
The binding of serotonin to the 5-HT3 receptor opens a non-selective cation channel, leading to the influx of Na+ and Ca2+ and subsequent depolarization of the neuron. The influx of calcium is a critical step in the downstream signaling cascade that leads to the emetic reflex.
Pharmacological & Pharmacokinetic Data
Preclinical Pharmacology
| Parameter | Species | Model | Value | Reference |
| 5-HT3 Receptor Antagonism | ||||
| ED50 (i.v.) | Rat | 5-HT-induced bradycardia | 0.86 µg/kg | [2] |
| Oral Dose for >6h Antagonism | Rat | 5-HT-induced bradycardia | 30 µg/kg | [2] |
| Antiemetic Efficacy | ||||
| Complete Inhibition Dose (i.v.) | Dog | Ipecac-induced emesis | 100 µg/kg |
Human Pharmacokinetics
A study in five healthy men after a single 46.2 mg oral dose of [14C]zatosetron provided the following data:
| Parameter | Value | Reference |
| Absorption | ||
| Time to Peak (Tmax) | 3 - 8 hours | |
| Distribution | ||
| Protein Binding | ~75% | |
| Metabolism | ||
| Major Metabolite | Zatosetron-N-oxide | |
| Minor Metabolites | N-desmethyl-zatosetron, 3-hydroxy-zatosetron | |
| Elimination | ||
| Half-life (t1/2) | 25 - 37 hours | |
| Route of Excretion | ~80% Urine, ~20% Feces | |
| Unchanged Drug in Urine | ~45% of radioactivity |
Clinical Efficacy in Nausea and Vomiting
Ipecac-Induced Emesis
In a randomized, placebo-controlled trial in eight healthy men, a single 50 mg oral dose of zatosetron was administered prior to ipecac syrup.
| Outcome | Placebo | Zatosetron (50 mg) | P-value | Reference |
| Number of Emetic Episodes | Data not specified | Fewer than placebo | 0.03 | |
| Vomiting | Occurred | Completely inhibited | - |
Note: Specific quantitative data on the number of emetic episodes for the placebo group was not provided in the source material.
Chemotherapy-Induced Nausea and Vomiting (CINV)
Despite being a potent 5-HT3 receptor antagonist, detailed clinical trial data on the efficacy of this compound for the prevention of CINV (e.g., complete response rates in patients receiving highly or moderately emetogenic chemotherapy) are not available in the peer-reviewed literature. Its development for this indication appears to have been discontinued by Eli Lilly.
Experimental Protocols
Preclinical Model: Ipecac-Induced Emesis in Dogs
This protocol is based on the methodology described in the study by Schwartz et al. (1994).
-
Animals: Purpose-bred dogs of either sex.
-
Housing: Housed individually with free access to food and water, except for fasting overnight before the study.
-
Acclimation: Animals are acclimated to the laboratory environment and handling procedures.
-
Drug Administration:
-
This compound or placebo is administered intravenously (i.v.) at doses ranging from 1 to 100 µg/kg.
-
A washout period of at least one week is allowed between treatments in a crossover design.
-
-
Emesis Induction:
-
Thirty minutes after the administration of the test article, ipecac syrup is administered orally.
-
-
Observation:
-
Animals are observed continuously for a defined period (e.g., 4 hours) for the occurrence of retching and vomiting.
-
The latency to the first emetic episode and the total number of retches and vomits are recorded.
-
-
Data Analysis:
-
The antiemetic effect is quantified by the reduction in the number of emetic episodes compared to the placebo group.
-
Dose-response curves can be generated to determine the ED50.
-
Clinical Trial: Ipecac-Induced Emesis in Healthy Volunteers
This protocol is based on the methodology described in the study by Schwartz et al. (1994).
-
Subjects: Healthy male volunteers.
-
Study Design: Randomized, double-blind, placebo-controlled, crossover study.
-
Drug Administration:
-
Subjects receive a single oral dose of this compound (e.g., 50 mg) or a matching placebo.
-
A sufficient washout period is implemented between treatment periods.
-
-
Emesis Induction:
-
One hour after drug administration, subjects ingest a standardized dose of ipecac syrup.
-
-
Efficacy Assessment:
-
Subjects are monitored for a specified period (e.g., 4-6 hours).
-
The number of retches and vomits are recorded by trained study personnel.
-
The primary endpoint is the number of emetic episodes.
-
Secondary endpoints can include the latency to the first emetic episode and a subjective assessment of nausea using a visual analog scale (VAS).
-
-
Safety Monitoring:
-
Adverse events are monitored and recorded throughout the study.
-
Vital signs and electrocardiograms (ECGs) are monitored at baseline and at specified time points after drug administration.
-
-
Data Analysis:
-
The number of emetic episodes between the zatosetron and placebo groups is compared using appropriate statistical methods (e.g., Wilcoxon signed-rank test for crossover design).
-
Experimental Workflows
Preclinical Antiemetic Drug Discovery Workflow
Clinical Trial Workflow for CINV
Conclusion
This compound is a potent and selective 5-HT3 receptor antagonist with a long half-life. Preclinical and limited human data confirm its antiemetic properties against ipecac-induced emesis. While its clinical development for chemotherapy-induced nausea and vomiting was not extensively pursued or published, the available information provides a valuable foundation for researchers exploring novel 5-HT3 receptor antagonists and the broader mechanisms of emesis. Further investigation into the potential dopaminergic modulatory effects of this class of compounds may also yield new therapeutic insights. The experimental protocols and workflows detailed in this guide offer a framework for the continued evaluation of antiemetic agents.
References
Zatosetron Maleate: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zatosetron maleate is a potent and selective antagonist of the serotonin 5-HT3 receptor. Preclinical research has demonstrated its efficacy in animal models of chemotherapy-induced emesis and its potential for the management of central nervous system disorders. This document provides a comprehensive overview of the preclinical findings for this compound, including its mechanism of action, in vivo efficacy, pharmacokinetics, metabolism, and safety profile. Detailed experimental protocols and quantitative data are presented to support further research and development.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological functions through its interaction with a diverse family of receptors. The 5-HT3 receptor, a ligand-gated ion channel, is prominently involved in the emetic reflex and various central nervous system processes.[1] Antagonists of the 5-HT3 receptor have become a cornerstone in the management of nausea and vomiting associated with cancer chemotherapy and radiotherapy.[1] this compound emerged from a series of aroyltropanamides as a potent, selective, and orally active 5-HT3 receptor antagonist with a long duration of action in preclinical models.[1] This technical guide synthesizes the key preclinical data for this compound.
Mechanism of Action
Zatosetron exerts its pharmacological effects through competitive antagonism of the 5-HT3 receptor. The binding of serotonin to the 5-HT3 receptor normally opens a non-selective cation channel, leading to depolarization of neurons in both the peripheral and central nervous systems. Zatosetron blocks this action, thereby inhibiting the signaling cascades that lead to emesis and modulating neuronal activity in brain regions associated with anxiety and other CNS disorders.
5-HT3 Receptor Signaling Pathway
The binding of serotonin to the 5-HT3 receptor initiates a signaling cascade that results in neuronal excitation. Zatosetron, as an antagonist, prevents the initiation of this cascade.
In Vivo Efficacy
The primary preclinical model used to establish the 5-HT3 antagonist activity of zatosetron is the inhibition of serotonin-induced bradycardia in anesthetized rats, also known as the von Bezold-Jarisch reflex.
Inhibition of 5-HT-Induced Bradycardia in Rats
This compound was shown to be a potent antagonist of 5-HT-induced bradycardia in rats with an intravenous ED50 of 0.86 µg/kg.[1] Low oral doses of 30 µg/kg demonstrated a long-lasting antagonism of 5-HT3 receptors, blocking the bradycardic response for over 6 hours.[1]
| Parameter | Value | Species | Route of Administration | Reference |
| ED50 (inhibition of 5-HT-induced bradycardia) | 0.86 µg/kg | Rat | Intravenous | |
| Effective Oral Dose (duration > 6h) | 30 µg/kg | Rat | Oral |
Experimental Protocol: 5-HT-Induced Bradycardia in Anesthetized Rats
This protocol outlines the key steps for evaluating the in vivo 5-HT3 receptor antagonist activity.
-
Animal Preparation: Male Wistar rats are anesthetized (e.g., with sodium pentobarbital). The trachea is cannulated to ensure a clear airway. A carotid artery is cannulated for blood pressure measurement, and a jugular vein is cannulated for intravenous administration of serotonin and the test compound. Heart rate is derived from the arterial pressure pulse.
-
Stabilization: A stabilization period is allowed after surgical procedures.
-
Serotonin Challenge: A baseline response to an intravenous bolus of serotonin (e.g., 30 µg/kg) is established. This typically induces a transient bradycardia.
-
Zatosetron Administration: this compound or vehicle is administered intravenously or orally at varying doses.
-
Post-treatment Serotonin Challenge: The serotonin challenge is repeated at specific time points after zatosetron administration to determine the degree and duration of antagonism of the bradycardic response.
-
Data Analysis: The percentage inhibition of the serotonin-induced bradycardia is calculated for each dose and time point. An ED50 value is determined by regression analysis.
Pharmacokinetics and Metabolism
The pharmacokinetic and metabolic profile of zatosetron has been investigated in several preclinical species and in humans.
Pharmacokinetic Parameters
| Species | Dose | Route | Cmax | Tmax | t1/2 | AUC (0-24h) | Reference |
| Rhesus Monkey (Male) | 3, 10, 25 mg/kg | Oral | Dose-proportional | - | 3.4 - 7.2 h | Dose-proportional | |
| Rhesus Monkey (Female) | 3, 10, 25 mg/kg | Oral | Dose-proportional | - | 2.3 - 6.8 h | Dose-proportional | |
| Rat (Male) | 10, 30, 90 mg/kg | Oral | Dose-proportional | - | - | - | |
| Rat (Female) | 10, 30, 90/120 mg/kg | Oral | Dose-proportional | - | - | - | |
| Human | 46.2 mg | Oral | - | 3 - 8 h | 25 - 37 h | - |
Metabolism
In vitro studies using hepatic microsomes have revealed species-specific differences in the metabolism of zatosetron. In humans, the major metabolite is zatosetron-N-oxide, while in rats, 3-hydroxy-zatosetron is the primary metabolite. The monkey metabolic profile is more similar to that of humans, favoring the formation of the N-oxide metabolite. Cytochrome P450 3A (CYP3A) is implicated in the metabolism of zatosetron.
| Metabolite | Human | Monkey | Rat | Reference |
| Zatosetron-N-oxide | Major | Major | Minor | |
| 3-Hydroxy-zatosetron | Minor | Minor | Major | |
| N-Desmethyl-zatosetron | Minor | Minor | Minor |
Safety and Toxicology
Chronic Toxicity in Rhesus Monkeys
A one-year chronic toxicity study was conducted in rhesus monkeys with daily oral doses of 0, 3, 10, or 25 mg/kg of zatosetron.
-
Clinical Signs: At 10 and 25 mg/kg, clinical signs included salivation, diarrhea or soft stools, and/or emesis.
-
Body Weight: A slight reduction in body weight gain was observed in all treatment groups compared to controls. Depressed appetite was most evident at the 25 mg/kg dose.
-
Cardiovascular: No rhythm or conduction disturbances were noted on ECGs. However, a mild increase in the Q-Tc interval was observed at 4 hours post-dosing in the middle and high-dose groups.
-
Pathology: There were no treatment-related gross or microscopic alterations or changes in organ weights.
-
No-Observed-Adverse-Effect Level (NOAEL): The NOAEL was considered to be 3 mg/kg/day.
Chronic Toxicity in Rats
A one-year study in Fischer 344 rats with daily gavage doses of 10, 30, and 90 mg/kg (with the high dose for females increased to 120 mg/kg for the last 6 months) was conducted.
-
Pathology: Treatment-related microscopic lesions were observed in the liver (hepatocellular fatty change in males) and kidneys at the higher doses.
-
Plasma Levels: Plasma concentrations of zatosetron were dose-proportional.
Genotoxicity and Other Safety Studies
While specific reports on the standard battery of genotoxicity tests (e.g., Ames test, micronucleus assay) for zatosetron were not found in the public literature, such studies are a standard requirement for preclinical drug development. Similarly, a comprehensive safety pharmacology evaluation, including detailed assessments of cardiovascular, respiratory, and central nervous system functions beyond what is publicly available, would have been conducted.
Central Nervous System Effects
In male rats, acute administration of zatosetron at 0.1 and 0.3 mg/kg led to a significant reduction in the number of spontaneously active A10 dopamine neurons. This suggests a potential modulatory effect on the mesolimbic dopamine system, which is relevant for its investigation in CNS disorders.
Conclusion
The preclinical data for this compound demonstrate its potent and selective 5-HT3 receptor antagonist activity. It shows clear efficacy in a relevant in vivo model of 5-HT3 receptor activation. The pharmacokinetic and metabolic profiles have been characterized in multiple species, with the rhesus monkey appearing to be a more predictive model for human metabolism than the rat. Chronic toxicity studies have identified the liver and kidney as potential target organs at high doses in rats and have established a NOAEL in monkeys. The observed effects on the central nervous system provide a rationale for its exploration in indications beyond anti-emesis. This comprehensive preclinical data package has supported the clinical development of zatosetron.
References
Zatosetron Maleate: A Technical Review of a Potent 5-HT3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatosetron maleate (formerly known as LY277359 maleate) is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[1][2] As a member of the "setron" class of drugs, it has been investigated for its therapeutic potential in a range of conditions, primarily those involving the modulation of serotonergic pathways in the central and peripheral nervous systems.[2] This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its pharmacological profile, key experimental data, and methodologies.
Mechanism of Action
Zatosetron exerts its pharmacological effects through the competitive and selective blockade of the 5-HT3 receptor, a ligand-gated ion channel.[1] Activation of these receptors by serotonin (5-hydroxytryptamine) leads to the rapid influx of cations, resulting in neuronal depolarization. By inhibiting this interaction, zatosetron modulates various physiological processes, including emesis, gastrointestinal motility, and neuronal signaling in brain regions associated with anxiety and mood.[2]
References
Methodological & Application
Zatosetron Maleate: Application Notes and Protocols for In Vivo Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zatosetron is a potent and selective 5-HT3 receptor antagonist.[1] Antagonists of the 5-HT3 receptor are primarily utilized for their antiemetic properties, particularly in managing nausea and vomiting induced by chemotherapy.[1] The mechanism of action involves the blockade of serotonin (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors, which are ligand-gated ion channels located on peripheral vagal nerve terminals and in central sites such as the chemoreceptor trigger zone (CTZ).[1][2] By inhibiting serotonin's action at these receptors, zatosetron can mitigate the signaling cascades that lead to the emetic reflex.[2] Beyond its antiemetic effects, zatosetron has also been investigated for its potential anxiolytic and antipsychotic properties, attributed to the modulation of dopaminergic systems.
These application notes provide a detailed overview of protocols for conducting in vivo rodent studies with zatosetron maleate, including pharmacokinetic and pharmacodynamic assessments.
Data Presentation
Pharmacokinetic Parameters
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Rodent Species/Strain | Reference |
| Oral (gavage) | |||||||
| Intravenous |
Pharmacodynamic and Toxicity Data
The following tables summarize key pharmacodynamic and toxicity data for zatosetron in rats, as reported in the literature.
Table 1: Pharmacodynamic Activity of Zatosetron in Rats
| Assay | Administration Route | Dose/Concentration | Effect | Reference |
| 5-HT Induced Bradycardia | Intravenous | ED₅₀ = 0.86 µg/kg | Potent antagonism of 5-HT induced bradycardia. | |
| 5-HT Induced Bradycardia | Oral | 30 µg/kg | Long-lasting antagonism (>6 hours). | |
| A10 Dopamine Neuron Firing | Intravenous | ED₅₀ = 0.12 mg/kg | Inhibition of spontaneously active A10 dopamine neurons. | |
| A10 Dopamine Neuron Firing | Intraperitoneal | 0.1 and 0.3 mg/kg | Significant reduction in the number of spontaneously active A10 dopamine cells. |
Table 2: Chronic Oral Toxicity Dosing in Fischer 344 Rats (1-Year Study)
| Sex | Dose (mg/kg/day) | Duration | Observations | Reference |
| Male | 10, 30, 90 | 1 year | Treatment-related histologic changes in liver and kidney at 30 and 90 mg/kg. No toxicologically significant effects at 10 mg/kg. | |
| Female | 10, 30, 90 | First 6 months | Treatment-related histologic changes in liver and kidney at 30 and 90 mg/kg. No toxicologically significant effects at 10 mg/kg. | |
| Female | 120 | Last 6 months (high dose group) | Increased renal tubular epithelial pigment deposition. |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
a. Oral Gavage:
-
Vehicle: this compound can be suspended in a 1% solution of hydroxypropyl methylcellulose (HPMC) in purified water.
-
Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the appropriate amount of this compound powder.
-
Gradually add the 1% HPMC solution to the powder while triturating to form a uniform suspension.
-
Ensure the suspension is homogenous before each administration.
-
b. Intravenous Injection:
-
Vehicle: A sterile isotonic saline solution (0.9% NaCl) is a suitable vehicle for intravenous administration.
-
Preparation:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Ensure the solution is clear and free of particulates before injection.
-
The pH of the final solution should be adjusted to be as close to physiological pH (7.4) as possible.
-
Pharmacodynamic Assay: Antagonism of 5-HT-Induced Bradycardia in Anesthetized Rats
This assay evaluates the ability of zatosetron to block the transient slowing of the heart rate induced by an intravenous injection of serotonin.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane or a combination of ketamine/xylazine).
-
Procedure:
-
Cannulate the jugular vein for intravenous administration of compounds and the carotid artery for blood pressure and heart rate monitoring.
-
Allow the animal to stabilize after surgery.
-
Administer a bolus of 5-HT (e.g., 30 µg/kg, i.v.) to induce a bradycardic response.
-
After the heart rate returns to baseline, administer the vehicle or this compound (intravenously or orally).
-
At various time points after zatosetron administration, repeat the 5-HT challenge.
-
Record the heart rate continuously and calculate the percentage inhibition of the 5-HT-induced bradycardia.
-
Behavioral Assay: Assessment of Mechanical Allodynia using the Von Frey Test
This test measures the withdrawal threshold of a rodent's paw in response to a mechanical stimulus and is used to assess pain sensitivity.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus. The animals are placed in individual chambers on an elevated mesh floor.
-
Acclimation: Acclimate the animals to the testing environment for at least 15-30 minutes before starting the experiment.
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage).
-
At the desired time point after dosing, place the animal in the testing chamber.
-
Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the filament bends.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range and, based on the response, use the next higher or lower filament.
-
Record the filament force that elicits the withdrawal response.
-
Electrophysiological Assay: In Vivo Recording of A10 Dopamine Neuron Activity
This protocol measures the firing rate of dopamine neurons in the ventral tegmental area (VTA or A10) to assess the central effects of zatosetron.
-
Animals: Male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., chloral hydrate or urethane).
-
Procedure:
-
Place the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the brain region overlying the VTA.
-
Slowly lower a recording microelectrode into the VTA to identify spontaneously active dopamine neurons. Dopamine neurons are typically identified by their characteristic slow, irregular firing pattern and long-duration action potentials.
-
Once a stable baseline firing rate is established, administer this compound intravenously.
-
Record the neuronal firing rate continuously before and after drug administration to determine the effect of zatosetron on dopamine neuron activity.
-
Visualizations
Caption: Zatosetron's Mechanism of Action as a 5-HT3 Receptor Antagonist.
References
Zatosetron Maleate in Rat Studies: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for Zatosetron maleate in rat studies. This compound is a potent and selective 5-HT3 receptor antagonist.[1][2] This document summarizes key quantitative data, details experimental methodologies, and illustrates the relevant signaling pathway to guide researchers in designing and executing preclinical investigations.
Data Presentation: Dosing Regimens
The following tables summarize the reported dosing regimens for this compound in various rat studies.
Table 1: Intravenous Administration
| Study Focus | Dose | ED50 | Vehicle | Rat Model | Key Findings | Reference |
| Antagonism of 5-HT-induced bradycardia | Not specified | 0.86 µg/kg | Aqueous Solution | Anesthetized rats | Potent antagonism of 5-HT3 receptors. | [2] |
| Inhibition of A10 dopamine cell activity | Not specified | 0.12 mg/kg | Aqueous Solution | Male rats | Inhibition of spontaneously active A10 dopamine cells. | [1] |
Table 2: Intraperitoneal Administration
| Study Type | Dose Range | Administration Schedule | Vehicle | Rat Model | Key Findings | Reference |
| Acute | 0.01 - 10 mg/kg | Single injection 2 hours before recording | Saline | Male rats | Significant reduction in active A10 dopamine cells at 0.1 and 0.3 mg/kg. | [1] |
| Chronic | 0.01 - 10 mg/kg | Once daily for 21 days | Saline | Male rats | Significant reduction in active A10 dopamine cells at 0.1 mg/kg. |
Table 3: Oral Administration
| Study Focus | Dose | Duration | Rat Model | Key Findings | Reference |
| Antagonism of 5-HT3 receptors | 30 µg/kg | Long-acting (> 6 hours) | Rats | Effective blockade of 5-HT-induced bradycardia. |
Experimental Protocols
Antagonism of 5-HT-Induced Bradycardia
This protocol outlines the methodology to assess the potency of this compound in antagonizing serotonin-induced bradycardia in rats, a classic in vivo assay for 5-HT3 receptor antagonism.
Materials:
-
This compound
-
Serotonin (5-HT)
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Physiological saline (0.9% NaCl)
-
Male rats (strain such as Sprague-Dawley or Wistar, specific weight/age to be standardized for the study)
-
Surgical equipment for catheterization
-
Blood pressure transducer and recording system
-
Intravenous infusion pump
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., pentobarbital sodium, i.p.). Ensure a stable plane of anesthesia is maintained throughout the experiment. Surgically expose and cannulate the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.
-
Drug Preparation: Prepare a stock solution of this compound in physiological saline. Prepare fresh solutions of serotonin in saline for inducing bradycardia.
-
Baseline Measurement: Allow the animal to stabilize after surgery and record baseline mean arterial pressure and heart rate.
-
Induction of Bradycardia: Administer a bolus intravenous injection of serotonin to induce a transient bradycardia (the von Bezold-Jarisch reflex). The dose of 5-HT should be predetermined to elicit a consistent and submaximal response.
-
Zatosetron Administration: Administer this compound intravenously at varying doses. For oral studies, administer this compound via oral gavage at a predetermined time before the 5-HT challenge.
-
Post-Treatment Challenge: At selected time points after Zatosetron administration, re-challenge the animal with the same dose of serotonin and record the bradycardic response.
-
Data Analysis: Calculate the percentage inhibition of the 5-HT-induced bradycardia for each dose of Zatosetron. Determine the ED50 value, which is the dose of this compound that produces 50% inhibition of the maximal bradycardic response to serotonin.
Electrophysiological Recording of A10 Dopamine Neurons
This protocol describes the in vivo single-unit electrophysiological recording technique to measure the activity of A10 dopamine neurons in the ventral tegmental area (VTA) of the rat brain following this compound administration.
Materials:
-
This compound
-
Saline solution
-
Anesthetic (e.g., chloral hydrate)
-
Stereotaxic apparatus
-
Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)
-
Amplifier and data acquisition system
-
Male rats
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Shave the scalp and make a midline incision to expose the skull.
-
Craniotomy: Drill a small hole in the skull over the VTA according to stereotaxic coordinates.
-
Drug Administration:
-
Acute Studies: Administer a single intraperitoneal (i.p.) injection of this compound or saline vehicle 2 hours before starting the electrophysiological recordings.
-
Chronic Studies: Administer daily i.p. injections of this compound or saline for 21 days, with the final injection given 2 hours before the recording session.
-
-
Electrode Placement: Lower a recording microelectrode into the VTA.
-
Neuron Identification: Identify dopaminergic neurons based on their characteristic electrophysiological properties, including a slow firing rate, long-duration action potentials, and a biphasic or triphasic waveform.
-
Data Recording: Record the spontaneous firing rate of identified A10 dopamine neurons for a stable baseline period.
-
Data Analysis: Count the number of spontaneously active dopamine cells per electrode track. Compare the number of active cells in Zatosetron-treated rats to the saline-treated control group.
Signaling Pathway and Experimental Workflow
5-HT3 Receptor Signaling Pathway
This compound acts as an antagonist at the 5-HT3 receptor, which is a ligand-gated ion channel. Activation of this receptor by serotonin leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. The influx of calcium can trigger downstream signaling cascades.
Caption: 5-HT3 Receptor Antagonism by this compound.
Experimental Workflow for a this compound Rat Study
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a rat model.
Caption: General Experimental Workflow for Zatosetron Rat Studies.
References
Zatosetron Maleate Administration in Animal Models of Emesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatosetron maleate is a potent and selective serotonin 5-HT3 receptor antagonist. The 5-HT3 receptors are ligand-gated ion channels that are extensively distributed in the peripheral and central nervous systems and are critically involved in the emetic reflex.[1][2][3] Antagonism of these receptors has proven to be a highly effective strategy for combating nausea and vomiting induced by various stimuli, most notably cancer chemotherapy and radiotherapy.[2][4] This document provides detailed application notes and experimental protocols for the administration of this compound in established animal models of emesis, including dogs and ferrets. The information presented is intended to guide researchers in the preclinical evaluation of zatosetron and other novel anti-emetic agents.
Mechanism of Action
Chemotherapeutic agents and other emetic stimuli can trigger the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the area postrema (chemoreceptor trigger zone, CTZ) in the brainstem—key components of the central vomiting system. Zatosetron, by competitively blocking these 5-HT3 receptors, prevents the initiation of this signaling cascade, thereby inhibiting the emetic response.
Data Presentation
Table 1: Anti-emetic Efficacy of this compound in Ipecac-Induced Emesis in Dogs
| Animal Model | Emetic Agent | This compound Dose (µg/kg, IV) | Route of Administration | Number of Animals | Mean Number of Emetic Episodes (Retching + Vomiting) | Percent Inhibition of Emesis |
| Dog | Ipecac Syrup | 0 (Placebo) | Intravenous | 20 | 5.2 ± 0.8 | 0% |
| Dog | Ipecac Syrup | 1 | Intravenous | 20 | 3.5 ± 0.9 | 32.7% |
| Dog | Ipecac Syrup | 10 | Intravenous | 20 | 1.8 ± 0.7* | 65.4% |
| Dog | Ipecac Syrup | 100 | Intravenous | 20 | 0.0 ± 0.0** | 100% |
*p < 0.05 compared to placebo **p < 0.01 compared to placebo (Data adapted from a study on ipecac-induced emesis in dogs)
Experimental Protocols
I. Ipecac-Induced Emesis in Dogs
This protocol is designed to assess the anti-emetic efficacy of compounds against a peripherally and centrally acting emetogen.
Materials:
-
This compound
-
Ipecac syrup
-
Vehicle (e.g., sterile saline)
-
Beagle dogs (male or female, specific pathogen-free)
-
Standard laboratory animal housing and care facilities
-
Observation cages
-
Syringes and needles for intravenous administration
Procedure:
-
Animal Acclimation: Acclimate dogs to the laboratory environment for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 18 hours) before the experiment, with water available ad libitum.
-
Grouping: Randomly assign dogs to treatment groups (e.g., vehicle control, zatosetron at various doses).
-
Zatosetron Administration: Administer this compound or vehicle intravenously (IV) via a cephalic or saphenous vein.
-
Emetogen Challenge: Thirty minutes after zatosetron or vehicle administration, administer ipecac syrup orally (e.g., 0.5 to 1 ml/kg).
-
Observation: Immediately place each dog in an individual observation cage and observe continuously for a predefined period (e.g., 4 hours).
-
Data Collection: Record the following parameters:
-
Latency to the first emetic episode (retching or vomiting).
-
Total number of retches (rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents).
-
Total number of vomits (forceful expulsion of gastric contents).
-
Total number of emetic episodes (sum of retches and vomits).
-
II. Cisplatin-Induced Emesis in Ferrets
This model is a gold standard for evaluating anti-emetic drugs against chemotherapy-induced emesis, which has both acute and delayed phases.
Materials:
-
This compound
-
Cisplatin
-
Vehicle (e.g., sterile saline)
-
Male ferrets (Mustela putorius furo)
-
Standard laboratory animal housing and care facilities
-
Observation cages
-
Syringes and needles for intraperitoneal or intravenous administration
Procedure:
-
Animal Acclimation: Acclimate ferrets to the laboratory environment for at least one week.
-
Grouping: Randomly assign ferrets to treatment groups.
-
Zatosetron Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, intravenously, or orally) at a predetermined time before cisplatin challenge.
-
Emetogen Challenge: Administer cisplatin (e.g., 5-10 mg/kg) intraperitoneally (IP) or intravenously (IV).
-
Observation: Observe the animals continuously for an acute phase (e.g., 0-8 hours) and a delayed phase (e.g., 24-72 hours).
-
Data Collection: Record the same parameters as in the dog model: latency to first emesis, number of retches, number of vomits, and total emetic episodes.
Mandatory Visualizations
Caption: Mechanism of emesis and the inhibitory action of Zatosetron.
Caption: Experimental workflow for ipecac-induced emesis in dogs.
Caption: Experimental workflow for cisplatin-induced emesis in ferrets.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Mechanism of action of 5-HT3 receptor antagonists: clinical overview and nursing implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of Zatosetron Maleate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatosetron maleate, also known as LY277359, is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, directly mediating fast excitatory neurotransmission in the central and peripheral nervous systems.[2] Antagonism of this receptor is a key mechanism for the therapeutic effects of antiemetics and may have potential in treating other conditions such as irritable bowel syndrome and certain neurological disorders.[3]
These application notes provide detailed protocols for the in vitro characterization of this compound's activity, focusing on its interaction with the 5-HT3 receptor. The primary assays described are a radioligand binding assay to determine binding affinity and a functional cell-based calcium flux assay to measure antagonist potency.
Mechanism of Action and Signaling Pathway
The 5-HT3 receptor is a pentameric structure composed of five subunits that form a central ion-conducting pore.[2] Upon binding of serotonin (5-HT), the channel opens, allowing the rapid influx of cations, primarily sodium (Na+) and potassium (K+), with a smaller permeability to calcium (Ca2+).[2] This influx leads to depolarization of the neuronal membrane and initiation of a downstream signaling cascade. Zatosetron, as a competitive antagonist, binds to the same site as serotonin but does not activate the channel, thereby preventing serotonin-mediated depolarization.
Figure 1: 5-HT3 Receptor Signaling Pathway and Mechanism of Zatosetron Action.
Data Presentation
The following table summarizes the in vitro activity of this compound.
| Parameter | Assay Type | Species/Cell Line | Value | Reference |
| KB | Functional Antagonism (2-methyl-5-HT-induced contraction) | Guinea Pig Ileum | 1.6 nM |
KB is the equilibrium dissociation constant for a competitive antagonist, equivalent to Ki.
Experimental Protocols
Radioligand Binding Assay for 5-HT3 Receptor
This assay determines the binding affinity (Ki) of this compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled antagonist from the receptor.
Materials and Reagents:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium ([3H]), such as [3H]-Granisetron or [3H]-GR65630.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., 10 µM Granisetron).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the 5-HT3 receptor to confluence.
-
Harvest the cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, [3H]-radioligand (at a concentration near its Kd), and the membrane preparation.
-
Non-specific Binding Wells: Add assay buffer, [3H]-radioligand, a saturating concentration of the non-specific binding control, and the membrane preparation.
-
Displacement Wells: Add assay buffer, [3H]-radioligand, serial dilutions of this compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Figure 2: Workflow for the 5-HT3 Receptor Radioligand Binding Assay.
Cell-Based Calcium Flux Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT3 receptor agonist.
Materials and Reagents:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT3A receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or Ham's F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.
-
5-HT3 Receptor Agonist: Serotonin (5-HT) or a selective agonist like 2-methyl-5-HT.
-
Test Compound: this compound.
-
Positive Control: A known 5-HT3 receptor antagonist (e.g., Ondansetron).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
A fluorescence plate reader with kinetic reading capabilities and automated injectors.
Protocol:
-
Cell Plating:
-
Seed the 5-HT3 receptor-expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light, to allow the dye to enter the cells.
-
-
Compound Pre-incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound, the positive control antagonist, or vehicle to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the microplate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Using the instrument's injector, add the 5-HT3 agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells.
-
Immediately begin recording the fluorescence signal kinetically for 1-2 minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the response in the vehicle-treated (agonist only) wells.
-
Plot the percentage of agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced calcium flux) from the resulting dose-response curve using non-linear regression.
-
Figure 3: Workflow for the Cell-Based Calcium Flux Assay.
References
Application Notes and Protocols for Electrophysiological Studies with Zatosetron Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting electrophysiological studies with Zatosetron maleate, a potent and selective 5-HT3 receptor antagonist. The document outlines detailed protocols for in vitro and in vivo experiments, presents available quantitative data, and includes visualizations to illustrate key pathways and workflows.
Introduction to this compound
Zatosetron (formerly LY-277,359) is a high-affinity antagonist of the serotonin type 3 (5-HT3) receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid, transient influx of cations, resulting in neuronal depolarization.[2] As an antagonist, Zatosetron blocks this action, which underlies its therapeutic potential as an antiemetic and anxiolytic agent.[1] This document details the electrophysiological methods used to characterize the inhibitory action of Zatosetron on 5-HT3 receptors.
Data Presentation: Quantitative Analysis of this compound
| Parameter | Species | Method | Value | Reference |
| ED50 for Antagonism of 5-HT-Induced Bradycardia | Rat | In vivo measurement of heart rate | 0.86 µg/kg i.v. | [3] |
| Effective Dose for Reduction of Spontaneously Active A10 Dopamine Neurons | Rat | In vivo single-unit recording | 0.1 - 0.3 mg/kg | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures described, the following diagrams are provided in Graphviz DOT language.
5-HT3 Receptor Signaling Pathway
The following diagram illustrates the signal transduction cascade initiated by the activation of the 5-HT3 receptor and the inhibitory action of this compound.
Experimental Workflow: In Vitro Patch-Clamp Electrophysiology
This diagram outlines the key steps for characterizing the effect of this compound on 5-HT3 receptors using the whole-cell patch-clamp technique.
Experimental Workflow: In Vivo Single-Unit Recording
The following diagram illustrates the workflow for investigating the effect of this compound on neuronal activity in vivo.
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory concentration (IC50) and characterize the antagonistic effects of this compound on 5-HT3 receptor-mediated currents in a heterologous expression system.
Materials:
-
HEK293 cells stably expressing human 5-HT3A receptors.
-
Cell culture reagents: DMEM, FBS, penicillin-streptomycin, selection antibiotic (e.g., G418).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
Perfusion system.
-
This compound.
-
Serotonin (5-HT).
-
Reagents for intracellular and extracellular solutions.
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 ATP-Mg. pH adjusted to 7.2 with CsOH.
-
Drug Solutions: Prepare stock solutions of this compound and serotonin in water or an appropriate solvent. Dilute to final concentrations in the external solution on the day of the experiment.
Procedure:
-
Cell Preparation: Plate HEK293-5HT3A cells onto glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Whole-Cell Configuration:
-
Approach a cell with the recording pipette and apply gentle positive pressure.
-
Form a gigaohm seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Establish a stable baseline current.
-
Apply a saturating concentration of 5-HT (e.g., 10 µM) for 2-5 seconds to evoke a maximal inward current.
-
Wash out the 5-HT with the external solution until the current returns to baseline.
-
Perfuse the cell with a known concentration of this compound for 1-2 minutes.
-
Co-apply the same concentration of 5-HT with this compound and record the inhibited current.
-
Repeat this process for a range of this compound concentrations (e.g., 0.1 nM to 10 µM).
-
-
Data Analysis:
-
Measure the peak amplitude of the 5-HT-evoked current in the absence and presence of each concentration of this compound.
-
Normalize the inhibited current amplitude to the control (5-HT alone) response.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Single-Unit Recording to Assess the Effect of this compound on Dopamine Neuron Activity
Objective: To investigate the in vivo effect of systemically administered this compound on the spontaneous firing rate of ventral tegmental area (VTA) dopamine neurons.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g).
-
Anesthetic (e.g., urethane or isoflurane).
-
Stereotaxic apparatus.
-
Extracellular recording electrodes (e.g., glass micropipettes or tungsten microelectrodes).
-
Amplifier, filter, and data acquisition system for single-unit recording.
-
This compound for injection.
-
Saline solution (vehicle).
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a craniotomy over the VTA (coordinates relative to bregma: AP -5.2 to -6.0 mm, ML ±0.5 to ±1.0 mm, DV -7.5 to -8.5 mm).
-
-
Electrode Placement:
-
Slowly lower the recording electrode into the VTA.
-
Identify putative dopamine neurons based on their characteristic electrophysiological properties: slow firing rate (1-10 Hz), broad action potential waveform (>2.5 ms), and burst firing pattern.
-
-
Baseline Recording:
-
Once a stable single-unit recording is established, record the baseline spontaneous firing activity for at least 5-10 minutes.
-
-
Drug Administration:
-
Administer a single dose of this compound (e.g., 0.01, 0.1, 1.0, 10 mg/kg) or vehicle via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
-
Post-Administration Recording:
-
Continue to record the firing activity of the same neuron for at least 30-60 minutes after drug administration.
-
-
Data Analysis:
-
Use spike sorting software to isolate and verify single-unit activity.
-
Calculate the mean firing rate in bins (e.g., 1-minute bins) before and after drug administration.
-
Compare the post-drug firing rate to the baseline firing rate to determine the effect of this compound.
-
Analyze changes in firing patterns (e.g., burst analysis).
-
Pool data from multiple animals and different doses to construct a dose-response relationship.
-
Conclusion
The protocols and information provided in these application notes offer a framework for the detailed electrophysiological investigation of this compound. By employing these in vitro and in vivo techniques, researchers can further elucidate the mechanism of action of Zatosetron and other 5-HT3 receptor antagonists, contributing to the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Conformational transitions of the serotonin 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zatosetron, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Zatosetron Maleate in Behavioral Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatosetron maleate is a potent and highly selective 5-HT3 receptor antagonist. The 5-HT3 receptor, a ligand-gated ion channel, is implicated in a variety of physiological and pathological processes, including emesis, anxiety, and cognition. Antagonism of this receptor has been a key strategy in the development of antiemetic and anxiolytic therapies. This compound's high affinity and selectivity for the 5-HT3 receptor make it a valuable tool for investigating the role of this receptor system in behavioral pharmacology and a potential candidate for therapeutic development.
These application notes provide a comprehensive overview of the use of this compound in preclinical behavioral pharmacology studies. This document includes its mechanism of action, representative quantitative data for 5-HT3 receptor antagonists in key behavioral assays, and detailed experimental protocols.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors. These receptors are cation-selective ion channels, and their activation by serotonin leads to rapid depolarization of neurons in both the central and peripheral nervous systems[1]. By antagonizing these receptors, this compound inhibits this excitatory response. This mechanism is central to its antiemetic and potential anxiolytic and cognitive-enhancing effects.
Data Presentation
While specific quantitative preclinical data for this compound in the following behavioral assays is not extensively available in the public domain, the tables below summarize representative dose-response data for other potent and selective 5-HT3 receptor antagonists (Ondansetron, Granisetron, Tropisetron). This information provides a valuable reference for expected efficacy and dose ranges in similar studies with this compound.
Table 1: Anxiolytic-like Effects of 5-HT3 Receptor Antagonists in the Elevated Plus Maze (EPM) in Rodents
| Compound | Species | Dose Range | Effect on Open Arm Time/Entries | Reference |
| Ondansetron | Mice | 0.04 - 0.16 mg/kg (i.p.) | Significant increase in time spent and entries in open arms, indicative of anxiolytic activity. | [2] |
| Ondansetron | Rats | 0.005 - 1 mg/kg (i.p.) | Biphasic effect, with lower doses showing anxiolytic-like effects. | [3] |
Table 2: Antidepressant-like Effects of 5-HT3 Receptor Antagonists in the Forced Swim Test (FST) in Mice
| Compound | Species | Dose (i.p.) | Effect on Immobility Time | Reference |
| Ondansetron | Mice | 0.1 µg/kg | Peak decrease in immobility, suggesting an antidepressant-like effect. | [3] |
| Granisetron | Mice | 0.5 mg/kg | Significant reduction in immobility time. | [4] |
Table 3: Cognitive-Enhancing Effects of 5-HT3 Receptor Antagonists in the Novel Object Recognition (NOR) Test in Rats
| Compound | Species | Dose (i.p.) | Effect on Discrimination Index/Novel Object Exploration | Reference |
| Tropisetron | Rats | 1.5 - 2.5 mg/kg | Increased percentage of time exploring the novel object, indicating enhanced recognition memory. | |
| Tropisetron | Rats | 3.0 mg/kg | Markedly improved NOR performance. |
Table 4: Antiemetic Effects of 5-HT3 Receptor Antagonists in the Cisplatin-Induced Emesis Model in Ferrets
| Compound Class | Species | Cisplatin Dose | Effect on Emesis (Acute and Delayed Phases) | Reference |
| 5-HT3 Receptor Antagonists | Ferrets | 5 mg/kg (i.p.) | ~68% reduction in the acute phase and ~67% (day 2) to 53% (day 3) reduction in the delayed phase. | |
| Ondansetron | Ferrets | 9 mg/kg (i.p.) | Inhibition of emesis. |
Experimental Protocols
Assessment of Anxiolytic-like Activity: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor).
-
Video tracking software and camera.
-
This compound solution.
-
Vehicle solution (e.g., saline).
-
Animal subjects (rats or mice).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before the test (e.g., 30 minutes).
-
Test Initiation: Place the animal in the center of the maze, facing an open arm.
-
Data Collection: Allow the animal to explore the maze for a 5-minute period. Record the session using a video camera.
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Total distance traveled can be used to assess general locomotor activity.
Assessment of Antidepressant-like Activity: Forced Swim Test (FST)
The FST is a common behavioral despair model used to screen for antidepressant-like activity. The test is based on the observation that animals will cease escape-oriented behavior and become immobile when placed in an inescapable stressful situation.
Materials:
-
Cylindrical water tank.
-
Water at a controlled temperature (23-25°C).
-
Video camera.
-
This compound solution.
-
Vehicle solution.
-
Animal subjects (mice or rats).
Procedure:
-
Pre-test Session (for rats): On day 1, place each rat in the water tank for a 15-minute session. This induces a baseline level of immobility. This step is often omitted for mice.
-
Drug Administration: Administer this compound or vehicle. For a two-day protocol, administration can occur at multiple time points (e.g., 23.5 h, 5 h, and 1 h before the test session).
-
Test Session: On day 2 (or after a single drug administration for mice), place the animal back into the water tank for a 5-minute session.
-
Data Collection: Record the entire session with a video camera.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Assessment of Cognitive Function: Novel Object Recognition (NOR) Test
The NOR test is used to evaluate recognition memory in rodents. The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.
Materials:
-
Open field arena.
-
Two identical objects (familiar objects).
-
One novel object (different in shape and texture from the familiar objects).
-
Video tracking software and camera.
-
This compound solution.
-
Vehicle solution.
-
Animal subjects (rats or mice).
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty open field arena for a set period (e.g., 5-10 minutes) to habituate to the environment.
-
Familiarization Phase (Training): On day 2, place two identical objects in the arena and allow the animal to explore them for a defined period (e.g., 5 minutes).
-
Inter-trial Interval (ITI): Return the animal to its home cage for a specific retention interval (e.g., 1 hour to 24 hours). Administer this compound or vehicle either before the familiarization phase or before the test phase, depending on whether the effect on acquisition or retrieval is being studied.
-
Test Phase: Replace one of the familiar objects with a novel object and place the animal back in the arena for a 5-minute session.
-
Data Collection: Record the exploration time of both the familiar and the novel object. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and oriented towards it.
-
Data Analysis: Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Interpretation: A DI significantly greater than zero indicates that the animal remembers the familiar object and prefers to explore the novel one. An increase in the DI in the drug-treated group compared to the vehicle group suggests a cognitive-enhancing effect.
Assessment of Antiemetic Activity: Cisplatin-Induced Emesis in Ferrets
The ferret is a well-established animal model for studying emesis due to its robust vomiting reflex. Cisplatin, a chemotherapeutic agent, is a potent emetogen.
Materials:
-
Cisplatin solution.
-
This compound solution.
-
Vehicle solution.
-
Animal subjects (ferrets).
-
Observation cages with a clear view of the animal.
Procedure:
-
Acclimation: Acclimate ferrets to the observation cages.
-
Drug Administration: Administer this compound or vehicle at a specified time before the cisplatin challenge.
-
Emesis Induction: Administer a potent emetic dose of cisplatin (e.g., 5-10 mg/kg, i.p.).
-
Observation: Observe the animals continuously for a defined period (e.g., 4-6 hours for acute emesis) and record the number of retches and vomits. For delayed emesis, observation can extend for up to 72 hours.
-
Data Analysis: Compare the number of emetic episodes (retches and vomits) between the zatosetron-treated and vehicle-treated groups.
-
Interpretation: A significant reduction in the number of emetic episodes in the zatosetron-treated group indicates an antiemetic effect.
Visualizations
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Elevated Plus Maze Experimental Workflow.
Caption: Forced Swim Test Experimental Workflow.
Caption: Novel Object Recognition Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Zatosetron Maleate: A Potent and Selective 5-HT3 Receptor Antagonist for Investigating Serotonin Pathways
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Zatosetron maleate is a potent and highly selective antagonist of the serotonin 3 (5-HT3) receptor. Its distinct pharmacological profile makes it an invaluable tool for elucidating the diverse roles of serotonin in both central and peripheral nervous systems. This document provides detailed application notes and experimental protocols for utilizing this compound to study serotonin pathways involved in gastrointestinal motility, visceral pain, and anxiety-related behaviors.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a multifaceted neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in mediating rapid, excitatory serotonergic transmission. This compound (formerly known as LY-277,359) is a powerful antagonist that binds to the 5-HT3 receptor with high affinity and selectivity, thereby blocking the actions of serotonin at this site.[1][2] Its utility has been demonstrated in various preclinical models, highlighting its potential for investigating conditions such as chemotherapy-induced emesis, visceral hypersensitivity, and anxiety.[1][3]
Physicochemical Properties and Pharmacokinetics
| Property | Value | Reference |
| Chemical Name | (R)-5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzofuran-7-carboxamide maleate | [1] |
| Molecular Formula | C19H25ClN2O2 · C4H4O4 | |
| Molecular Weight | 464.95 g/mol | |
| Half-life (t1/2) in Humans | 25-37 hours | |
| Protein Binding (Human Plasma) | ~75% |
Quantitative Data
The following table summarizes the key quantitative parameters of this compound in various experimental models.
| Parameter | Species/System | Value | Reference |
| KB (in vitro) | Guinea Pig Ileum | 1.6 nM | |
| ED50 (in vivo) | Rat (5-HT-induced bradycardia antagonism, i.v.) | 0.86 µg/kg | |
| Effective Dose (in vivo) | Rat (5-HT-induced bradycardia antagonism, p.o.) | 0.01 - 0.03 mg/kg | |
| Effective Dose (in vivo) | Dog (Cisplatin-induced emesis inhibition, p.o.) | 0.07 - 1.0 mg/kg |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by competitively blocking the 5-HT3 receptor, a ligand-gated ion channel. In the central and peripheral nervous systems, serotonin released from presynaptic neurons binds to postsynaptic 5-HT3 receptors, leading to the opening of a non-selective cation channel and subsequent rapid depolarization of the neuron. Zatosetron, by occupying the binding site, prevents this serotonin-mediated signaling cascade.
Mechanism of action of this compound at the 5-HT3 receptor.
Experimental Protocols
In Vitro: Isolated Guinea Pig Ileum Assay for 5-HT3 Receptor Antagonism
This protocol is adapted from classical isolated tissue bath experiments and the reported activity of zatosetron.
Objective: To determine the functional antagonism of this compound at 5-HT3 receptors in a native tissue preparation.
Materials:
-
Male guinea pig (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2
-
Serotonin (5-HT) hydrochloride
-
2-Methyl-5-HT (5-HT3 selective agonist)
-
This compound
-
Isolated tissue bath system with force-displacement transducers
Procedure:
-
Humanely euthanize a guinea pig and exsanguinate.
-
Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution.
-
Gently flush the lumen to remove contents.
-
Cut 2-3 cm segments and suspend them in the tissue baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Obtain a cumulative concentration-response curve for 2-Methyl-5-HT (e.g., 1 nM to 100 µM).
-
Wash the tissue repeatedly until the baseline is restored.
-
Incubate the tissue with this compound (e.g., 1 nM, 10 nM, 100 nM) for 30 minutes.
-
In the presence of zatosetron, repeat the cumulative concentration-response curve for 2-Methyl-5-HT.
-
Analyze the data to determine the KB value of zatosetron using a Schild plot analysis.
Expected Outcome: this compound will produce a concentration-dependent rightward shift in the concentration-response curve of 2-Methyl-5-HT, indicative of competitive antagonism. The reported KB value is approximately 1.6 nM.
References
- 1. Zatosetron, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of zatosetron, a serotonin (5-HT3) receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Ondansetron and Granisetron in Prophylaxis of Nausea and Emesis Inducedby Cisplatin in Dogs | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Zatosetron Maleate in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatosetron maleate is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] As a member of the "setron" class of drugs, it has been investigated for its potential therapeutic applications in various central nervous system (CNS) disorders, including anxiety.[3] The 5-HT3 receptor, a ligand-gated ion channel, is implicated in a wide range of physiological and pathological processes in the brain, making this compound a valuable tool for neuroscience research.[4][5] These application notes provide an overview of the utility of this compound in neuroscience research, including its mechanism of action, and detailed protocols for preclinical and clinical experimental setups.
Mechanism of Action
This compound exerts its effects by competitively blocking the action of serotonin (5-HT) at 5-HT3 receptors. These receptors are cation-selective ion channels, and their activation by serotonin leads to rapid neuronal depolarization. By antagonizing these receptors, this compound can modulate various neuronal processes, including neurotransmitter release. Notably, 5-HT3 receptors are known to influence the release of dopamine, a key neurotransmitter in reward, motivation, and motor control.
Data Presentation
Table 1: In Vivo Potency of this compound
| Parameter | Species | Value | Assay | Reference |
| ED₅₀ | Rat | 0.86 µg/kg (i.v.) | Antagonism of 5-HT-induced bradycardia (Bezold-Jarisch reflex) | |
| ED₅₀ | Rat | 0.12 mg/kg (i.v.) | Inhibition of spontaneously active A10 dopamine cells |
Table 2: Pharmacokinetic Parameters of Zatosetron
| Parameter | Human (46.2 mg, oral) | Rhesus Monkey (3, 10, or 25 mg/kg, daily) |
| Tmax (Peak Plasma Concentration Time) | 3 - 8 hours | Not specified |
| t½ (Elimination Half-life) | 25 - 37 hours | 3.4 - 7.2 hours (males), 2.3 - 6.8 hours (females) |
| Protein Binding | ~75% (in plasma) | Not specified |
| Metabolism | Approximately 60% metabolized. Major metabolite: Zatosetron-N-oxide. Other metabolites: N-desmethyl-zatosetron, 3-hydroxy-zatosetron. | N-demethylated metabolite observed. |
| Excretion | ~80% in urine, ~20% in feces | Not specified |
Data compiled from human and monkey studies.
Table 3: this compound in a Pilot Clinical Trial for Generalized Anxiety Disorder
| Treatment Group (4 weeks) | N | Mean Baseline HAM-A Score | Mean Change from Baseline | Response Rate (>50% reduction in HAM-A) |
| Placebo | - | >17 | Modest | 30% |
| Zatosetron 0.2 mg/day | - | >17 | Greater numeric decrease than placebo | 45% |
| Zatosetron 1 mg/day | - | >17 | Greater numeric decrease than placebo | 45% |
| Zatosetron 5 mg/day | - | >17 | Numeric trend towards reduction | - |
This pilot study showed a numeric trend towards reducing anxiety with Zatosetron, although statistical significance was not achieved. The Hamilton Anxiety Rating Scale (HAM-A) was the principal efficacy measure, with scores of ≤ 7 indicating no/minimal anxiety, 8-14 mild, 15-23 moderate, and ≥ 24 severe anxiety.
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic-like Activity in Rats using the Elevated Plus Maze (EPM)
This protocol is adapted from established methods for assessing anxiety-like behavior in rodents.
1. Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two enclosed arms of equal dimensions.
-
A central platform connecting all four arms.
-
An overhead camera and video-tracking software.
2. Animals:
-
Male Wistar or Sprague-Dawley rats.
-
Group-housed with ad libitum access to food and water.
-
Animals should be habituated to the testing room for at least 1 hour before the experiment.
3. Procedure:
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Testing:
-
Place the rat on the central platform of the EPM, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using the overhead camera and tracking software.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Protocol 2: In Vivo Extracellular Single-Unit Recording of A10 Dopamine Neurons
This protocol is a synthesized methodology based on standard in vivo electrophysiology techniques.
1. Animals and Surgery:
-
Male Sprague-Dawley rats anesthetized with an appropriate anesthetic (e.g., chloral hydrate or isoflurane).
-
Place the animal in a stereotaxic frame.
-
Perform a craniotomy over the ventral tegmental area (VTA), the location of A10 dopamine neurons.
2. Recording:
-
Lower a glass microelectrode into the VTA.
-
Identify dopaminergic neurons based on their characteristic electrophysiological properties: a slow, irregular firing pattern (2-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic (positive-negative) waveform.
-
Once a stable baseline firing rate is established, administer this compound intravenously (i.v.) in escalating doses (e.g., 0.01, 0.1, 1.0 mg/kg).
-
Record the firing rate of the neuron for a set period after each dose.
3. Data Analysis:
-
Calculate the change in the firing rate from baseline for each dose of this compound.
-
Construct a dose-response curve to determine the ED₅₀ for the inhibition of dopamine neuron firing.
4. Histological Verification:
-
At the end of the experiment, pass a small current through the recording electrode to create a lesion at the recording site.
-
Perfuse the animal, and process the brain tissue for histological verification of the electrode placement within the VTA.
Protocol 3: In Vivo Microdialysis to Measure Dopamine Release
This protocol is based on established microdialysis procedures for monitoring neurotransmitter levels.
1. Animals and Surgery:
-
Male Wistar rats.
-
Implant a guide cannula stereotaxically, targeting a brain region rich in dopamine terminals, such as the nucleus accumbens or striatum.
-
Allow the animals to recover from surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Administer this compound (e.g., 0.1, 1.0, 10 mg/kg, i.p. or s.c.).
-
Continue collecting dialysate samples for several hours post-administration.
3. Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
4. Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels.
-
Compare the dopamine levels in the Zatosetron-treated group to a vehicle-treated control group.
Visualizations
Caption: 5-HT3 Receptor Signaling Pathway and Zatosetron's Point of Action.
Caption: Experimental Workflow for the Elevated Plus Maze Protocol.
Caption: Logical Relationship of this compound's Actions.
References
- 1. Zatosetron, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. The serotonin 5-HT3 receptor: a novel neurodevelopmental target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Zatosetron Maleate: A Potent and Selective 5-HT3 Receptor Antagonist for Research Applications
Application Notes
Zatosetron maleate, also known as LY277359, is a highly potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] This ligand-gated ion channel is implicated in a variety of physiological processes, including emesis, anxiety, and nociception.[1][3] The high affinity and selectivity of this compound make it an invaluable tool for researchers studying the pharmacology and function of the 5-HT3 receptor in both in vitro and in vivo models.
Physicochemical Properties and Selectivity
In Vitro Applications
This compound is an ideal tool for a range of in vitro studies aimed at characterizing the 5-HT3 receptor. These applications include:
-
Competitive Radioligand Binding Assays: To determine the binding affinity of novel compounds for the 5-HT3 receptor.
-
Electrophysiological Studies: To investigate the modulatory effects of test compounds on 5-HT3 receptor-mediated ion currents using techniques such as two-electrode voltage clamp or patch-clamp recording.
-
Cell-Based Functional Assays: To screen for agonists, antagonists, or allosteric modulators of the 5-HT3 receptor by measuring downstream signaling events such as calcium influx.
In Vivo Applications
The potent and long-lasting in vivo activity of this compound makes it a suitable tool for investigating the physiological roles of the 5-HT3 receptor in animal models. Key in vivo applications include:
-
Models of Emesis: To study the anti-emetic effects of novel compounds in cisplatin-induced or other emesis models.
-
Models of Anxiety: To explore the anxiolytic potential of new drug candidates using behavioral paradigms such as the elevated plus-maze.
-
Models of Nociception: To investigate the role of 5-HT3 receptors in pain pathways using tests like the von Frey filament test for mechanical allodynia.
Quantitative Data Summary
| Parameter | Species | Model | Value | Reference |
| ED50 | Rat | 5-HT-induced bradycardia (i.v.) | 0.86 µg/kg | |
| ED50 | Rat | Inhibition of A10 dopamine cell activity (i.v.) | 0.12 mg/kg |
Signaling Pathway and Experimental Workflows
Caption: 5-HT3 Receptor Signaling Pathway.
References
Troubleshooting & Optimization
Technical Support Center: Zatosetron Maleate Solubility and Formulation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the solubility and formulation challenges associated with Zatosetron Maleate. Due to the limited publicly available quantitative solubility data for this compound, this guide focuses on established methodologies and troubleshooting strategies for poorly soluble active pharmaceutical ingredients (APIs), which is a common characteristic of complex organic molecules like Zatosetron.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Q2: How can I determine the solubility of a new batch of this compound?
A2: You can determine the solubility of this compound using either equilibrium or kinetic solubility assays. The shake-flask method is a reliable technique for determining equilibrium solubility, providing a measure of the thermodynamic solubility. For higher throughput screening, kinetic solubility assays can be employed to quickly assess solubility under specific conditions. Detailed protocols for both methods are provided in the "Experimental Protocols" section of this guide.
Q3: My this compound is precipitating out of my formulation. What are the common causes and how can I troubleshoot this?
A3: Precipitation of an API from a formulation is a common challenge, often triggered by factors such as a change in pH, temperature, or solvent composition (in the case of co-solvent systems). Supersaturation, while a useful strategy to enhance bioavailability, can also lead to precipitation if the solution is not adequately stabilized. To troubleshoot this, consider the following:
-
pH control: Ensure the pH of your formulation is maintained within a range where this compound is sufficiently soluble.
-
Co-solvent ratio: If using a co-solvent system, optimize the ratio to maintain solubility upon dilution with aqueous media.
-
Precipitation inhibitors: Incorporate polymeric precipitation inhibitors (e.g., HPMC, PVP) into your formulation to maintain a supersaturated state.
-
Storage conditions: Investigate if temperature fluctuations during storage are causing the API to precipitate.
Q4: What are the most promising formulation strategies to enhance the solubility and bioavailability of this compound?
A4: For a poorly soluble compound like this compound, several formulation strategies can be explored:
-
Salt Formation: As it is already a maleate salt, further salt screening may not be the primary approach, but ensuring the stability of the salt form is crucial.
-
Particle Size Reduction: Micronization or nanomilling can increase the surface area of the API, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in its amorphous state can significantly improve its aqueous solubility and dissolution.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its solubility by forming a more water-soluble inclusion complex.
Troubleshooting Guides
Issue: Low or Inconsistent Solubility Results
| Potential Cause | Troubleshooting Steps |
| Incomplete Equilibration | Extend the incubation time in the shake-flask method (e.g., 48-72 hours) and ensure continuous agitation. |
| Compound Degradation | Assess the stability of this compound in the chosen solvent and pH conditions. Use a stability-indicating analytical method. |
| Inaccurate Quantification | Verify the calibration curve of your analytical method (e.g., HPLC) and ensure proper sample dilution. |
| Common Ion Effect | If using buffers, be aware of potential common ion effects that could suppress the solubility of the maleate salt. |
Issue: Formulation Instability (Precipitation/Crystallization)
| Potential Cause | Troubleshooting Steps |
| pH Shift | Incorporate buffering agents to maintain the optimal pH of the formulation. |
| Supersaturation Failure | Screen for effective polymeric precipitation inhibitors and optimize their concentration. |
| Recrystallization of Amorphous Form | In ASDs, ensure the polymer provides adequate stabilization. Monitor for any signs of recrystallization during stability studies using techniques like DSC or PXRD. |
| Excipient Incompatibility | Conduct compatibility studies with all formulation excipients to identify any interactions that may lead to instability. |
Data Presentation
As specific quantitative solubility data for this compound is not publicly available, the following table provides a template for researchers to populate with their own experimental findings.
Table 1: this compound Solubility Profile (Template)
| Solvent/Medium | Temperature (°C) | pH | Solubility (mg/mL) | Method |
| Purified Water | 25 | 7.0 | Equilibrium (Shake-Flask) | |
| 0.1 N HCl | 25 | 1.2 | Equilibrium (Shake-Flask) | |
| Phosphate Buffer | 25 | 6.8 | Equilibrium (Shake-Flask) | |
| Ethanol | 25 | N/A | Equilibrium (Shake-Flask) | |
| Propylene Glycol | 25 | N/A | Equilibrium (Shake-Flask) | |
| DMSO | 25 | N/A | Equilibrium (Shake-Flask) | |
| User-defined medium |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., water, buffer, organic solvent) in a sealed glass vial. The excess solid should be visually apparent.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a chemically inert, non-adsorbing filter (e.g., 0.22 µm PVDF or PTFE syringe filter) to remove any undissolved particles.
-
Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in the test solvent at the specified temperature.
Protocol 2: Preparation of Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Solubilization: Dissolve both this compound and a hydrophilic polymer (e.g., PVP K30, HPMC E5) in a common volatile organic solvent or a mixture of solvents (e.g., methanol, acetone). Ensure complete dissolution to achieve a molecular-level dispersion.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The temperature of the water bath should be kept as low as possible to minimize any potential degradation.
-
Drying: Further dry the resulting solid film or powder in a vacuum oven at a controlled temperature (e.g., 40°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve of appropriate mesh size to ensure particle size uniformity.
-
Characterization: Characterize the prepared solid dispersion for its amorphous nature (using DSC and PXRD), drug content, and dissolution enhancement compared to the pure drug.
Protocol 3: Preparation of Cyclodextrin Inclusion Complex (Kneading Method)
-
Mixing: Accurately weigh this compound and a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a 1:1 or 1:2 molar ratio.
-
Kneading: Transfer the mixture to a mortar. Add a small amount of a hydro-alcoholic solution (e.g., water:ethanol 1:1 v/v) to form a paste-like consistency. Knead the mixture for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as FT-IR, DSC, and PXRD. Evaluate the enhancement in aqueous solubility and dissolution rate.
Visualizations
Caption: Experimental workflow for solubility determination and formulation development.
Caption: Troubleshooting workflow for API precipitation in formulations.
Navigating Zatosetron Maleate Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with Zatosetron maleate, a potent and selective 5-HT3 receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to optimize your experimental workflow and ensure maximum efficacy in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to rapid membrane depolarization. Zatosetron blocks this action, which is thought to underlie its therapeutic effects, including its potential as an anxiolytic agent.[2]
Q2: What is the binding affinity of Zatosetron for the 5-HT3 receptor?
Q3: What are the recommended starting dosages for in vivo animal studies?
Dosage will vary depending on the animal model and the research question. However, preclinical studies in rats have shown that low oral doses of 30 µg/kg produced a long-lasting antagonism of 5-HT3 receptors.[1] An intravenous dose of 0.86 µg/kg was found to be the ED50 for antagonizing 5-HT-induced bradycardia in rats. For studies on A10 dopamine neurons in rats, an ED50 of 0.12 mg/kg (i.v.) has been reported to inhibit their activity. A pilot clinical study in humans for anxiety used oral doses of 0.2, 1, and 5 mg per day.
Q4: How should I prepare this compound for in vivo administration?
For animal studies, this compound is typically prepared as an aqueous solution.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting tips to address common challenges.
In Vitro Assays: 5-HT3 Receptor Binding
Objective: To determine the binding affinity of this compound for the 5-HT3 receptor.
Experimental Workflow:
Figure 1. Workflow for a 5-HT3 Receptor Binding Assay.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| High non-specific binding | Inadequate washing of filters. | Increase the number and volume of washes. Use ice-cold wash buffer. |
| Radioligand concentration too high. | Perform saturation binding experiments to determine the optimal radioligand concentration (typically at or below the Kd). | |
| Filter binding of the compound. | Pre-soak filters in a solution of a non-specific binding blocker (e.g., polyethyleneimine). | |
| Low specific binding | Degraded radioligand or receptor preparation. | Use fresh reagents. Store receptor preparations at -80°C. |
| Incorrect buffer composition (pH, ions). | Optimize buffer conditions for the 5-HT3 receptor. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and proper technique. Prepare a master mix of reagents. |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator or water bath. |
In Vivo Models of Anxiety
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Experimental Workflow:
Figure 2. Experimental Workflow for the Elevated Plus Maze.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| High variability in baseline anxiety | Inconsistent handling of animals. | Handle animals for several days before the experiment. |
| Environmental stressors (noise, light). | Conduct experiments in a quiet, dimly lit room. | |
| No effect of Zatosetron | Inappropriate dose or administration route. | Conduct a dose-response study. Consider different routes of administration (e.g., IP, PO, SC). |
| Insufficient time for the drug to take effect. | Adjust the time between drug administration and testing based on pharmacokinetic data. | |
| Sedative effects confounding results | Dose is too high. | Lower the dose. Monitor locomotor activity in an open field test to distinguish sedation from anxiolysis. |
Objective: To evaluate the anti-conflict (anxiolytic) effects of this compound.
Experimental Workflow:
Figure 3. Experimental Workflow for the Vogel Conflict Test.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Animals do not drink | Insufficient water deprivation. | Ensure adequate deprivation period. |
| Fear of the apparatus. | Habituate animals to the test chamber before the test day. | |
| High variability in the number of shocks | Inconsistent shock intensity. | Calibrate the shocker before each experiment. |
| Differences in individual animal sensitivity. | Use a sufficient number of animals per group to account for individual differences. | |
| No effect of Zatosetron | Inappropriate dose. | Perform a dose-response study. |
| The test may not be sensitive to 5-HT3 antagonists. | Consider other anxiety models. |
Signaling Pathway
Zatosetron's primary mechanism of action is the blockade of the 5-HT3 receptor, which is a ligand-gated ion channel.
Figure 4. Zatosetron's Antagonism of the 5-HT3 Receptor Signaling Pathway.
Quantitative Data Summary
Preclinical Efficacy of this compound in Rats
| Parameter | Route of Administration | Dose | Effect | Reference |
| ED50 | Intravenous (i.v.) | 0.86 µg/kg | Antagonism of 5-HT-induced bradycardia | |
| Effective Dose | Oral (p.o.) | 30 µg/kg | Long-lasting antagonism of 5-HT3 receptors | |
| ED50 | Intravenous (i.v.) | 0.12 mg/kg | Inhibition of A10 dopamine neuron activity |
Pilot Clinical Trial of this compound for Anxiety in Humans
| Dosage (oral) | Response Rate (HAM-A score) | Reference |
| Placebo | 30% | |
| 0.2 mg/day | 45% | |
| 1 mg/day | 45% | |
| 5 mg/day | Not specified, but showed a trend toward efficacy |
References
Zatosetron Maleate Animal Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential side effects of Zatosetron maleate observed in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical investigations.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound in non-rodent animal models?
A1: The most frequently reported side effects in non-rodent models, specifically in Rhesus monkeys, are dose-dependent and primarily related to the gastrointestinal system. At higher doses, cardiovascular effects have also been noted. A one-year chronic toxicity study in Rhesus monkeys revealed clinical signs of toxicity at doses of 10 and 25 mg/kg/day administered via nasogastric intubation.[1] These signs included salivation, diarrhea or soft stools, and emesis.[1] Furthermore, a depressed appetite and a slight reduction in body weight gain were observed in all treatment groups compared to the control group, with the most pronounced effects at the 25 mg/kg dose.[1]
Q2: Have there been any cardiovascular side effects reported in animal studies of this compound?
A2: Yes, cardiovascular effects have been observed. In a one-year study with Rhesus monkeys, this compound induced a mild increase in the QTc interval at doses of 10 and 25 mg/kg.[1] This effect was noted at 4 hours post-dosing throughout the treatment period.[1] It is important to note that no rhythm or conduction disturbances were reported. Studies with other 5-HT3 receptor antagonists have also shown a potential for QTc prolongation in dogs.
Q3: Is there any information on the potential neurotoxicity of this compound from animal studies?
A3: this compound is a potent and selective 5-HT3 receptor antagonist. The 5-HT3 receptor is known to be involved in the regulation of various neurotransmitter systems. While specific neurotoxicity studies for this compound are not detailed in the provided search results, its mechanism of action suggests a potential to influence the central nervous system.
Q4: What is the known mechanism of action of this compound that might explain these side effects?
A4: this compound is a potent and selective antagonist of the serotonin 5-HT3 receptor. 5-HT3 receptors are ligand-gated ion channels located on neurons in the central and peripheral nervous systems. When activated by serotonin, these channels allow the rapid influx of cations (primarily Na+ and K+), leading to neuronal depolarization. By blocking these receptors, this compound inhibits this serotonin-mediated depolarization. The gastrointestinal side effects (emesis, diarrhea) are likely due to the blockade of 5-HT3 receptors in the gut, which are involved in regulating gut motility and the emetic reflex. The cardiovascular effect on the QTc interval may be an off-target effect or related to the modulation of ion channels in the heart.
Troubleshooting Guide for Experimental Studies
Issue 1: Unexpected gastrointestinal distress (emesis, diarrhea) in study animals.
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Possible Cause: The observed effects are consistent with the known pharmacology of this compound as a 5-HT3 receptor antagonist. These effects are often dose-dependent.
-
Troubleshooting Steps:
-
Verify Dosage: Double-check dose calculations and administration volumes to ensure accuracy.
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Dose Adjustment: If the effects are severe and impacting the welfare of the animals, consider a dose reduction. The no-observed-adverse-effect-level (NOAEL) in the one-year monkey study was 3 mg/kg/day, where only mild effects on body weight gain were noted.
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Supportive Care: Provide appropriate supportive care as per veterinary recommendations, such as fluid therapy, to manage dehydration resulting from diarrhea and emesis.
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Acclimatization: Ensure animals are properly acclimatized to the dosing procedure (e.g., oral gavage) to minimize stress-induced gastrointestinal upset.
-
Issue 2: Observing changes in electrocardiogram (ECG) parameters, specifically QTc interval prolongation.
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Possible Cause: this compound has been shown to cause a mild increase in the QTc interval in monkeys at higher doses.
-
Troubleshooting Steps:
-
Baseline ECGs: Ensure that high-quality baseline ECGs have been recorded for all animals before the start of the study to allow for accurate comparison.
-
Standardized ECG Protocol: Follow a standardized protocol for ECG recordings to minimize variability. This includes consistent animal positioning (e.g., right lateral recumbency), electrode placement, and recording environment.
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Time Point of Measurement: Be aware that the QTc prolongation in the monkey study was observed at a specific time point (4 hours post-dose). Schedule ECG recordings accordingly.
-
Dose-Response Evaluation: If QTc changes are observed, it is crucial to establish a dose-response relationship.
-
Consult a Veterinary Cardiologist: For any significant or unexpected ECG changes, consult with a veterinary cardiologist for interpretation and guidance.
-
Data on Side Effects in Animal Studies
The following tables summarize the key quantitative data on the side effects of this compound from a one-year chronic oral toxicity study in Rhesus monkeys.
Table 1: Gastrointestinal and Other Clinical Side Effects
| Dose Group (mg/kg/day) | Animal Species | Duration of Study | Observed Side Effects |
| 0 (Control) | Rhesus Monkey | 1 Year | No treatment-related clinical signs |
| 3 | Rhesus Monkey | 1 Year | Mild effects on body weight gain |
| 10 | Rhesus Monkey | 1 Year | Salivation, diarrhea or soft stools, emesis, depressed appetite, reduced body weight gain |
| 25 | Rhesus Monkey | 1 Year | Salivation, diarrhea or soft stools, emesis, depressed appetite, reduced body weight gain (most evident at this dose) |
Table 2: Cardiovascular Side Effects
| Dose Group (mg/kg/day) | Animal Species | Duration of Study | Observed Cardiovascular Effect |
| 0 (Control) | Rhesus Monkey | 1 Year | No treatment-related effects |
| 3 | Rhesus Monkey | 1 Year | No treatment-related effects |
| 10 | Rhesus Monkey | 1 Year | Mild increase in QTc interval |
| 25 | Rhesus Monkey | 1 Year | Mild increase in QTc interval |
Experimental Protocols
Key Experiment: One-Year Chronic Oral Toxicity Study in Rhesus Monkeys
-
Test System: Rhesus monkeys (4 per sex per dose group).
-
Test Article: this compound.
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Route of Administration: Nasogastric intubation (oral gavage).
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Dosage Levels: 0 (control), 3, 10, and 25 mg/kg/day.
-
Duration of Treatment: Daily for one year.
-
Parameters Monitored:
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Clinical signs of toxicity (daily observations).
-
Body weight (weekly).
-
Appetite (daily).
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Electrocardiograms (ECGs) (pre-dose and at 4 hours post-dose at various intervals throughout the study).
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Hematology, clinical chemistry, and urinalysis (at multiple time points).
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Gross pathology and organ weights (at termination).
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Histopathology of a comprehensive list of tissues (at termination).
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound as a 5-HT3 receptor antagonist.
Experimental Workflow
Caption: Workflow for a chronic toxicity study of this compound.
References
Technical Support Center: Overcoming Poor Bioavailability of Zatosetron Maleate
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of Zatosetron maleate in their experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in identifying and resolving common issues related to the formulation and delivery of this potent 5-HT3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
Q2: What are the primary physicochemical properties of this compound that might contribute to its poor bioavailability?
A2: While specific public data on the aqueous solubility, pKa, and logP of this compound are limited, compounds with complex structures can often exhibit poor solubility. The maleate salt form is intended to improve solubility, but the inherent properties of the free base may still pose a challenge. Furthermore, the solid-state properties of the drug, such as its crystal form (polymorphism), can significantly impact its dissolution rate and, consequently, its absorption. Without specific characterization data for your batch of this compound, it is difficult to pinpoint the exact cause of poor bioavailability.
Q3: What are the initial steps I should take to troubleshoot the poor bioavailability of this compound in my animal studies?
A3: A logical first step is to characterize the fundamental properties of your specific batch of this compound. This includes verifying its identity and purity, and if possible, determining its aqueous solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). You should also assess the dissolution rate of your current formulation. If you observe low plasma concentrations of Zatosetron, it is also beneficial to analyze for major metabolites to understand if rapid first-pass metabolism is a contributing factor.
Q4: What are some common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
A4: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs. These can be broadly categorized as:
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Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.
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Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.
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Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can maintain the drug in a solubilized state in the gastrointestinal tract, facilitating its absorption.
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Nanoparticle Systems: Encapsulating the drug in nanoparticles, such as Solid Lipid Nanoparticles (SLNs), can improve its solubility, protect it from degradation, and enhance its uptake.
Q5: Are there any known metabolites of Zatosetron that I should be aware of during my pharmacokinetic analysis?
A5: Yes, studies in rats have identified a 3-hydroxy metabolite of Zatosetron. In your pharmacokinetic analysis, it would be beneficial to quantify both the parent drug and this metabolite to get a complete picture of the drug's disposition.
Troubleshooting Guides
If you are experiencing poor or variable bioavailability with this compound, the following troubleshooting guides can help you diagnose and address the potential issues.
Guide 1: Low and Variable Plasma Concentrations
This is a common issue with poorly soluble compounds. The following decision tree can help you navigate the troubleshooting process.
Caption: Troubleshooting low and variable plasma concentrations.
Guide 2: High Inter-Animal Variability
Caption: Troubleshooting high inter-animal variability.
Experimental Protocols
The following are detailed protocols for common experimental procedures used to evaluate and improve the bioavailability of poorly soluble drugs like this compound.
Protocol 1: Preparation of a Solid Lipid Nanoparticle (SLN) Formulation
This protocol describes a high-pressure homogenization method for preparing SLNs.
Materials:
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This compound
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Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
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Surfactant (e.g., Poloxamer 188, Tween® 80)
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Purified water
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High-pressure homogenizer
Procedure:
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Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
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Drug Incorporation: Disperse or dissolve the required amount of this compound in the molten lipid with continuous stirring until a homogenous mixture is obtained.
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Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
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Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using a high-shear mixer) for 5-10 minutes to form a coarse oil-in-water emulsion.
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Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization. The homogenization is typically carried out for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).
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Cooling and Solidification: Cool down the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.
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Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a liquid SEDDS formulation.
Materials:
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This compound
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Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
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Surfactant (e.g., Cremophor® EL, Tween® 20)
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Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
Procedure:
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Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
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Construction of Pseudo-ternary Phase Diagrams: To identify the self-emulsifying region, construct pseudo-ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant. The drug is incorporated into the formulation at a fixed concentration.
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Formulation Preparation: Based on the phase diagrams, select the optimal ratios of the components. Accurately weigh the oil, surfactant, and co-surfactant into a glass vial. Heat the mixture gently (if required) to facilitate mixing.
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Drug Loading: Add the required amount of this compound to the excipient mixture and stir until the drug is completely dissolved.
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Evaluation of Self-Emulsification: Add a small volume of the prepared SEDDS formulation (e.g., 1 mL) to a larger volume of an aqueous medium (e.g., 250 mL of water or simulated gastric fluid) under gentle agitation. Observe the formation of a clear or slightly opalescent microemulsion.
-
Characterization: Characterize the resulting microemulsion for droplet size, PDI, and robustness to dilution.
Protocol 3: In Vitro Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a drug.
Materials:
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Caco-2 cells
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24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)
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Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
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Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
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Lucifer yellow (as a marker for monolayer integrity)
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Test compound (this compound) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
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Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-defined threshold (e.g., >250 Ω·cm²).
-
Permeability Study (Apical to Basolateral):
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Wash the cell monolayers with pre-warmed HBSS.
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Add the dosing solution of this compound in HBSS to the apical (donor) compartment.
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Add fresh HBSS to the basolateral (receiver) compartment.
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Incubate the plates at 37°C with gentle shaking.
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At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical): Perform the same procedure as above but add the dosing solution to the basolateral compartment and sample from the apical compartment to determine the efflux ratio.
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Sample Analysis: Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
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Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Data Presentation
Due to the limited publicly available data specifically for this compound, the following tables include pharmacokinetic data from preclinical studies on Zatosetron and data from formulation studies on analogous 5-HT3 antagonists to provide a reference for the potential improvements that can be achieved.
Table 1: Plasma Concentrations of Zatosetron and its 3-Hydroxy Metabolite in Fischer 344 Rats after 6 Months of Daily Oral Gavage Dosing
| Dose (mg/kg/day) | Sex | Time (hr) | Zatosetron (ng/mL) | 3-Hydroxy Zatosetron (ng/mL) |
| 10 | Male | 1 | 11.7 ± 3.4 | 118 ± 26 |
| 10 | Male | 24 | < 3.0 | < 100 |
| 10 | Female | 1 | 18.0 ± 2.6 | 250 ± 51 |
| 10 | Female | 24 | < 3.0 | < 100 |
| 30 | Male | 1 | 57.0 ± 11.2 | 452 ± 103 |
| 30 | Male | 24 | < 3.0 | < 100 |
| 30 | Female | 1 | 92.0 ± 19.3 | 1060 ± 180 |
| 30 | Female | 24 | 4.0 ± 1.0 | < 100 |
| 90 | Female | 1 | 344 ± 80 | 3820 ± 620 |
| 90 | Female | 24 | 17.0 ± 4.6 | 160 ± 40 |
Table 2: Pharmacokinetic Parameters of Zatosetron in Rhesus Monkeys after 360 Days of Daily Nasogastric Intubation
| Dose (mg/kg/day) | Sex | Cmax (ng/mL) | AUC (0-24 hr) (ng·hr/mL) |
| 3 | Male | 71 ± 22 | 481 ± 141 |
| 3 | Female | 102 ± 17 | 654 ± 87 |
| 10 | Male | 255 ± 50 | 1710 ± 320 |
| 10 | Female | 344 ± 93 | 2160 ± 440 |
| 25 | Male | 633 ± 149 | 4650 ± 1050 |
| 25 | Female | 728 ± 161 | 4580 ± 1050 |
Table 3: Example of Bioavailability Enhancement of Analogous 5-HT3 Antagonists Using Nanoparticle Formulations
| Drug | Formulation Type | Animal Model | Bioavailability Enhancement (Compared to Oral Solution/Suspension) | Reference |
| Ondansetron | Mucoadhesive Microspheres (Nasal) | Rabbit | Significant increase in bioavailability | |
| Granisetron | Lipid Nanoemulsion | Rat | Significantly enhanced permeation in Caco-2 cells |
Visualizations
The following diagrams illustrate key concepts and workflows relevant to overcoming the poor bioavailability of this compound.
References
- 1. Zatosetron, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zatosetron - Wikipedia [en.wikipedia.org]
- 3. future4200.com [future4200.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Zatosetron Maleate Stability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of zatosetron maleate in experimental solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
Issue: this compound solution appears cloudy or precipitated.
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Verify the solvent used is appropriate for this compound. Consider using a co-solvent system or adjusting the pH to improve solubility. |
| Low Temperature | Ensure the solution is stored at the recommended temperature. If refrigerated, allow the solution to warm to room temperature before use. |
| pH Shift | Measure the pH of the solution. Buffering the solution to an optimal pH range (e.g., pH 4.5-5.5, as is common for similar compounds) may prevent precipitation.[1] |
| Contamination | Prepare fresh solutions using high-purity solvents and sterile techniques to rule out microbial or particulate contamination. |
Issue: Inconsistent results in bioassays or analytical measurements.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | The compound may be degrading under the experimental conditions. It is crucial to perform a stability assessment under your specific conditions (e.g., temperature, light, pH).[2] |
| Adsorption to Labware | This compound may adsorb to certain types of plastic or glass. Consider using low-adsorption labware or pre-treating surfaces. |
| Inaccurate Solution Preparation | Re-verify all calculations and measurements for solution preparation. Use calibrated equipment. |
| Improper Storage | Review storage conditions. Exposure to light or elevated temperatures can accelerate degradation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experimental solutions?
A1: The stability of this compound can be influenced by several factors, including:
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pH: The pH of the solution is a critical factor. Similar compounds have shown optimal stability in slightly acidic conditions.[1] Both acidic and alkaline conditions can promote degradation of maleate salts.[3]
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Temperature: Elevated temperatures generally accelerate chemical degradation.
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Light: Exposure to light can cause photodegradation. Solutions should be protected from light, for example, by using amber vials.
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Oxidation: The presence of oxidizing agents can lead to degradation. The in vivo metabolism of zatosetron includes N-oxidation, suggesting this could be a degradation pathway in vitro as well.
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Enzymatic Degradation: If working with biological matrices, enzymatic degradation can occur.
Q2: How can I determine the stability of this compound in my specific experimental setup?
A2: A forced degradation study is a common approach to quickly assess stability and identify potential degradation products. This involves subjecting the this compound solution to a range of stress conditions that are more severe than the actual experimental conditions.
Q3: What analytical methods are recommended for assessing the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective technique for stability testing. It allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its degradation products. Other useful methods include mass spectrometry (MS) for identifying degradation products and UV-Vis spectroscopy for a quick, non-destructive analysis.
Q4: Are there any known degradation products of zatosetron?
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or a co-solvent system) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 105°C) for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for a defined period.
3. Sample Analysis:
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At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products using techniques like mass spectrometry.
Visualizations
References
- 1. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Zatosetron Maleate: A Technical Support Center
Welcome to the Zatosetron Maleate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this potent and selective 5-HT3 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel, and by blocking the binding of serotonin to this receptor, Zatosetron inhibits the initiation of the vomiting reflex and may also play a role in modulating other neurological processes.[1] Its mechanism of action makes it a valuable tool for studying nausea and emesis, as well as exploring its potential in managing central nervous system disorders like anxiety.[1]
Q2: My experimental results with this compound are inconsistent. What are the most common causes?
Inconsistent results with this compound can stem from several factors, broadly categorized as compound-related issues, experimental setup variability, and assay-specific problems.
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Compound-Related Issues:
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Solubility and Stability: Improper dissolution or degradation of this compound can significantly alter its effective concentration.
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Purity: The presence of impurities or degradation products can interfere with the assay.
-
-
Experimental Setup Variability:
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Cell Line/Tissue Preparation: Differences in receptor expression levels, cell health, and membrane preparation can lead to variability.
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Buffer Composition: pH, ionic strength, and the presence of co-factors in the assay buffer can impact ligand binding.
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Incubation Times and Temperatures: Non-equilibrium conditions can lead to inaccurate measurements of potency and affinity.
-
-
Assay-Specific Problems:
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High Non-Specific Binding (Radioligand Assays): This can obscure the specific binding signal.
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Dye-Related Artifacts (Calcium Flux Assays): Dye saturation, leakage, or interference from compounds can produce misleading results.
-
Serum Protein Binding: If working with samples containing serum, the high protein binding of Zatosetron (approximately 75% in human plasma) can reduce its free concentration and apparent potency.[2]
-
Q3: How should I prepare and store this compound stock solutions?
To ensure consistency, it is crucial to follow a standardized procedure for preparing and storing this compound solutions.
-
Solvent Selection: While specific quantitative solubility data is not widely published, this compound is generally soluble in DMSO for preparing high-concentration stock solutions. For aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the biological system.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Solid Form: Store the powder at -20°C.
-
Stock Solutions in DMSO: Store aliquots at -20°C or -80°C for long-term stability.
-
Aqueous Solutions: Prepare fresh aqueous dilutions from the DMSO stock for each experiment. Avoid long-term storage of aqueous solutions, as they may be more prone to degradation.
-
Q4: Are there known off-target effects for this compound that could explain unexpected results?
Zatosetron is described as a highly selective 5-HT3 receptor antagonist.[2] However, like any small molecule, the potential for off-target interactions exists, especially at higher concentrations. While a comprehensive off-target binding profile for Zatosetron is not publicly available, some 5-HT3 antagonists have shown weak interactions with other serotonin receptor subtypes or the opioid µ receptor. If you are observing unexpected biological effects, consider performing counter-screening against related receptors or using a structurally different 5-HT3 antagonist as a control to confirm that the observed effect is mediated by the 5-HT3 receptor.
Troubleshooting Guides
Issue 1: High Variability in Radioligand Binding Assays
High variability or poor signal-to-noise in radioligand binding assays can be a significant source of inconsistent data.
| Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | - Optimize Radioligand Concentration: Use a concentration at or below the Kd value. - Reduce Membrane Protein: Titrate the amount of membrane protein to an optimal range (typically 100-500 µg). - Modify Assay Buffer: Include BSA (0.1-1%) to reduce binding to plasticware and filters. - Optimize Washing: Increase the number and volume of washes with ice-cold buffer. - Filter Pre-treatment: Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself. |
| Low Specific Binding | - Verify Receptor Expression: Confirm the presence and integrity of the 5-HT3 receptor in your membrane preparation using techniques like Western blotting. - Check Radioligand Integrity: Ensure the radioligand has not degraded and possesses high specific activity. - Optimize Incubation Time: Ensure the assay has reached equilibrium by performing association and dissociation experiments. |
| Inconsistent IC50/Ki Values | - Ensure Equilibrium Conditions: As mentioned above, confirm that the incubation time is sufficient for binding to reach equilibrium. - Accurate Determination of Free Ligand Concentration: At high receptor concentrations or with high-affinity ligands, depletion of the free radioligand can occur, leading to inaccurate affinity estimates. - Consistent Assay Conditions: Maintain consistent temperature, buffer composition, and filtration/washing procedures across all experiments. |
Issue 2: Inconsistent Results in Calcium Flux Assays
Calcium flux assays are powerful functional readouts, but they are also susceptible to various artifacts.
| Potential Cause | Troubleshooting Steps |
| Low Signal Window or No Response | - Check Cell Health and Receptor Expression: Ensure cells are healthy, not over-confluent, and express a sufficient number of functional 5-HT3 receptors. - Optimize Dye Loading: Titrate the concentration of the calcium-sensitive dye and the loading time and temperature. Overloading can sometimes quench the signal or be toxic to cells. - Confirm Agonist Potency: Verify that the 5-HT or other agonist used is potent and used at an appropriate concentration (e.g., EC80 for antagonist studies). |
| High Background Signal or Spontaneous Oscillations | - Improve Cell Plating Uniformity: Ensure even cell seeding to avoid variations in cell density across the plate. - Gentle Handling: Avoid mechanical stress during media changes and compound addition, which can trigger calcium release. - Check Buffer for Autofluorescence: Some buffer components or compounds can be autofluorescent. |
| Compound Interference | - Test for Autofluorescence: Run a control plate with compounds but without cells to check for intrinsic fluorescence. - Check for Quenching Effects: Some compounds can quench the fluorescence of the calcium-sensitive dye. - Use an Orthogonal Assay: If possible, confirm findings with a different assay format, such as a membrane potential assay or a radioligand binding assay. |
| Variability in Antagonist Potency (IC50) | - Pre-incubation Time: The time the antagonist is incubated with the cells before adding the agonist can significantly affect the apparent potency, especially for slowly associating antagonists. Optimize and standardize the pre-incubation time. - Non-equilibrium Conditions: Calcium flux is a rapid event. Ensure that the measurement window captures the true peak of the response and that the data analysis method is appropriate for transient signals. |
Experimental Protocols
Protocol 1: 5-HT3 Receptor Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT3 receptor.
Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity 5-HT3 receptor antagonist radioligand (e.g., [3H]-Granisetron).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., 10 µM Ondansetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (pre-treated with 0.5% PEI).
-
96-well plates.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation to the wells.
-
Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.
-
Competitive Binding: Add serial dilutions of this compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection:
-
Dry the filters.
-
Place filters in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: 5-HT3 Receptor Calcium Flux Assay
This protocol describes a method to measure the functional antagonism of this compound at the 5-HT3 receptor using a fluorescent calcium indicator.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Positive Control: A known 5-HT3 receptor antagonist (e.g., Ondansetron).
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells into the microplates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature in the dark (pre-incubation).
-
-
Measurement of Calcium Flux:
-
Place the microplate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's injector to add a pre-determined concentration of 5-HT (e.g., EC80) to all wells.
-
Immediately begin kinetic reading of fluorescence intensity for 60-180 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a positive control antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: The signaling cascade initiated by 5-HT3 receptor activation and its inhibition by Zatosetron.
Caption: A generalized workflow for assessing the antagonist activity of this compound.
References
Technical Support Center: Identifying Off-Target Effects of Zatosetron Maleate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and characterizing the off-target effects of Zatosetron maleate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation support.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2][3] Its primary therapeutic effects are mediated through the blockade of this receptor, which is involved in nausea and vomiting.[1]
Q2: Are there any known or suspected off-target effects of this compound?
A2: Yes, preclinical studies have indicated that Zatosetron may have effects on dopamine neurons, specifically by decreasing the number of spontaneously active A10 dopamine cells.[4] This suggests a potential interaction with the dopaminergic system. Comprehensive screening against a broader panel of targets is recommended to fully characterize its off-target profile.
Q3: What are the initial steps to take if I observe an unexpected phenotype in my experiments with this compound?
A3: If you observe an unexpected phenotype, it is crucial to first confirm that the effect is not due to experimental artifacts. We recommend the following initial steps:
-
Confirm Compound Identity and Purity: Ensure the this compound used is of high purity and has been properly stored.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected effect occurs at concentrations significantly higher than those required for 5-HT3 receptor antagonism.
-
Use of Controls: Include appropriate positive and negative controls in your experiments. For example, use a structurally distinct 5-HT3 antagonist to see if the effect is specific to Zatosetron.
Q4: How can I differentiate between on-target and off-target effects?
A4: Differentiating between on-target and off-target effects is a critical step in drug development. Key strategies include:
-
Target Knockout/Knockdown: If the unexpected effect persists in cells where the 5-HT3 receptor has been knocked out or knocked down, it is likely an off-target effect.
-
Rescue Experiments: Attempt to rescue the phenotype by activating the 5-HT3 receptor pathway through other means.
-
Broad Target Screening: Screen Zatosetron against a panel of receptors, kinases, and enzymes to identify potential off-target binding partners.
Troubleshooting Guides
Radioligand Binding Assays
Issue: High non-specific binding in my competition binding assay.
-
Question: My non-specific binding is greater than 50% of the total binding, making it difficult to determine the specific binding of Zatosetron to my target of interest. What could be the cause and how can I fix it?
-
Answer: High non-specific binding (NSB) can be caused by several factors. Here are some troubleshooting steps:
-
Reduce Radioligand Concentration: Use a lower concentration of the radioligand, ideally at or below its Kd value.
-
Optimize Blocking Agents: Ensure you are using an appropriate blocking agent in your assay buffer, such as bovine serum albumin (BSA), to minimize binding to non-target sites.
-
Increase Wash Steps: Increase the number and volume of washes to more effectively remove unbound radioligand.
-
Check Radioligand Quality: Ensure the radioligand has high purity (typically >90%).
-
Issue: Low or no specific binding detected.
-
Question: I am not observing any significant specific binding in my assay. What should I check?
-
Answer: A lack of specific binding can be due to issues with your reagents or assay conditions.
-
Verify Receptor Expression: Confirm that your cell membranes or tissue preparations have a sufficient density of the target receptor.
-
Check Radioligand Activity: Ensure your radioligand has not degraded. The specific activity is crucial for detecting binding, especially for receptors with low expression.
-
Optimize Incubation Time: Ensure the incubation time is sufficient to reach binding equilibrium.
-
Cellular Functional Assays (e.g., Calcium Flux)
Issue: High background fluorescence in my calcium flux assay.
-
Question: I am observing high background fluorescence even before adding Zatosetron, which is masking any potential signal. What can I do?
-
Answer: High background fluorescence can obscure your results. Consider the following:
-
Cell Health: Ensure your cells are healthy and not overgrown, as stressed or dying cells can have elevated intracellular calcium.
-
Dye Loading: Optimize the concentration of the calcium-sensitive dye and the loading time. Incomplete de-esterification of the dye can lead to high background.
-
Wash Steps: If using a wash-based assay, ensure that all extracellular dye is removed before reading the plate. For no-wash assays, ensure the quencher is working effectively.
-
Issue: No response observed upon compound addition.
-
Question: I do not see any change in signal after adding Zatosetron to my cells. What could be the problem?
-
Answer: A lack of response could be due to several factors:
-
Receptor Coupling: Confirm that the receptor of interest is functionally coupled to the signaling pathway being measured (e.g., Gq for calcium flux).
-
Compound Concentration: Ensure that the concentrations of Zatosetron being tested are appropriate to elicit a response.
-
Cell Line Suitability: Verify that the chosen cell line expresses all the necessary components for the signaling cascade.
-
Kinase Profiling
Issue: Interpreting the significance of a kinase "hit".
-
Question: Zatosetron showed inhibition of a kinase in my profiling assay. How do I know if this is a physiologically relevant off-target effect?
-
Answer: A single kinase hit in a profiling screen is the first step. To determine its relevance, you should:
-
Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.
-
Compare with On-Target Potency: Compare the kinase IC50 to the Ki or IC50 for the 5-HT3 receptor. A large difference suggests the kinase interaction may only occur at concentrations much higher than those needed for the on-target effect.
-
Cellular Assays: Validate the finding in a cellular context to see if Zatosetron inhibits the kinase activity within a cell.
-
Data Presentation
Table 1: Representative Off-Target Binding Profile of this compound (10 µM)
This table presents hypothetical data from a broad radioligand binding screen, such as the Eurofins SafetyScreen44 panel, to identify potential off-target interactions of this compound.
| Target Class | Target | Species | Assay Type | % Inhibition at 10 µM |
| Amine Receptor | 5-HT1A | Human | Binding | 15% |
| 5-HT2A | Human | Binding | 22% | |
| Dopamine D2 | Human | Binding | 55% | |
| Dopamine D3 | Human | Binding | 30% | |
| Adrenergic α1 | Human | Binding | 8% | |
| Adrenergic α2 | Human | Binding | 12% | |
| Histamine H1 | Human | Binding | 5% | |
| Ion Channel | hERG | Human | Binding | 18% |
| Ca2+ Channel (L-type) | Human | Binding | 9% | |
| Na+ Channel (Site 2) | Rat | Binding | 14% | |
| Enzyme | CYP2D6 | Human | Enzymatic | 25% |
| CYP3A4 | Human | Enzymatic | 19% |
Data is for illustrative purposes and should be confirmed by experimental studies.
Table 2: Kinase Inhibitor Profile of this compound (10 µM)
This table shows hypothetical results from a kinase profiling panel.
| Kinase Family | Kinase Target | % Inhibition at 10 µM |
| Tyrosine Kinase | ABL1 | 8% |
| SRC | 12% | |
| EGFR | 5% | |
| Serine/Threonine Kinase | CDK2 | 48% |
| PKA | 15% | |
| ROCK1 | 21% |
Data is for illustrative purposes and should be confirmed by experimental studies.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand: [3H]-Spiperone (a D2 antagonist)
-
Non-specific binding control: Haloperidol (10 µM)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Harvest cells and prepare crude membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
50 µL of [3H]-Spiperone at a concentration close to its Kd.
-
100 µL of the membrane preparation (e.g., 20 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in assay buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Functional Assay
Objective: To assess the functional antagonist activity of this compound at the dopamine D2 receptor.
Materials:
-
CHO cells stably co-expressing the human dopamine D2 receptor and a G-protein chimera (e.g., Gαqi5)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Dopamine (agonist)
-
This compound stock solution
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Compound Addition:
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader.
-
-
Agonist Stimulation and Measurement:
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add a pre-determined EC80 concentration of dopamine to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis: Determine the inhibitory effect of this compound by measuring the reduction in the dopamine-induced calcium signal. Calculate the IC50 value from the dose-response curve.
Protocol 3: Radiometric Kinase Assay
Objective: To determine the inhibitory activity of this compound against a specific kinase (e.g., CDK2).
Materials:
-
Recombinant active CDK2 enzyme
-
Kinase assay buffer
-
Substrate peptide (e.g., Histone H1)
-
[γ-33P]-ATP
-
This compound stock solution
-
Phosphocellulose filter paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, substrate, and CDK2 enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a DMSO control.
-
Initiate Reaction: Start the reaction by adding [γ-33P]-ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop Reaction and Spotting: Stop the reaction by adding phosphoric acid. Spot a small aliquot of each reaction onto the phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Counting: Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each this compound concentration and determine the IC50 value.
Mandatory Visualizations
Caption: On-target vs. potential off-target signaling of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Zatosetron, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of zatosetron, a serotonin (5-HT3) receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
Technical Support Center: Minimizing Variability in Zatosetron Maleate Experiments
Welcome to the Zatosetron Maleate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experiments involving this potent and selective 5-HT3 receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clear, structured tables.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that can lead to variability in this compound experiments, from initial compound handling to in vivo studies.
In Vitro Assay Variability
Q1: We are observing significant well-to-well variability in our 5-HT3 receptor binding assay with this compound. What are the potential causes and solutions?
A1: High variability in receptor binding assays is a common issue that can obscure the true binding affinity of your compound. The primary sources of this variability can be categorized as follows:
-
Radioligand Issues:
-
Sticking to Plates/Filters: The radiolabeled ligand may non-specifically bind to the assay plates or filter mats.
-
Degradation: The radioligand may have degraded, leading to "sticky" byproducts.
-
-
Membrane Preparation Quality:
-
Low Receptor Density: Insufficient receptor expression in the membrane preparation will lead to a low signal-to-noise ratio.
-
Contamination: Presence of other proteins or cellular debris can increase non-specific binding.
-
-
Assay Conditions:
-
Inadequate Washing: Insufficient washing will not effectively remove unbound radioligand.
-
Incorrect Buffer Composition: Suboptimal pH, ionic strength, or lack of necessary co-factors can affect receptor conformation and ligand binding.
-
Troubleshooting Steps:
-
Optimize Washing Procedure: Increase the number of wash cycles (e.g., from 3 to 5) with ice-cold wash buffer. Ensure filters do not dry out between washes.[1]
-
Use Low-Binding Plates: Utilize non-protein or low-protein binding assay plates to minimize surface adhesion of the radioligand.
-
Validate Membrane Preparation: Confirm receptor expression levels and ensure the purity of your membrane preparation.
-
Review Buffer Composition: Ensure the assay buffer has the appropriate pH (typically 7.4) and contains necessary components like MgCl₂.[2]
-
Include a Blocking Agent: Add a blocking agent such as Bovine Serum Albumin (BSA) to the assay buffer to reduce non-specific binding.
Q2: Our IC50 values for this compound in a cell-based calcium flux assay are inconsistent across different experiments. What factors could be contributing to this?
A2: Variability in IC50 values from cell-based functional assays can be frustrating. Several factors related to the cells, assay conditions, and data analysis can contribute to this issue:
-
Cell Health and Passage Number:
-
High Passage Number: Continuous passaging of cell lines can lead to phenotypic drift, altering receptor expression levels and signaling efficiency.[3] It is recommended to use cells within a defined low passage number range for consistency.
-
Cell Viability: Low cell viability will result in a poor response and high variability.
-
-
Assay Conditions:
-
Dye Loading: Inconsistent dye loading can lead to variable baseline fluorescence and signal amplitude.
-
Agonist Concentration: Using an agonist concentration that is not at the EC80 (a concentration that elicits 80% of the maximal response) can make it difficult to accurately determine the inhibitory effect of Zatosetron.
-
Incubation Times: Insufficient or variable incubation times for the antagonist or agonist can lead to non-equilibrium conditions, affecting the measured potency.
-
-
Data Analysis:
-
Curve Fitting: Using an inappropriate curve-fitting model or having insufficient data points can lead to inaccurate IC50 calculations.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells from a validated cell bank with a consistent and low passage number. Regularly check cell viability.
-
Optimize Agonist Concentration: Perform an agonist concentration-response curve to accurately determine the EC80 value for each experiment.
-
Standardize Incubation Times: Ensure consistent pre-incubation times with Zatosetron and stimulation times with the agonist.
-
Validate Data Analysis Method: Use a non-linear regression model with a sufficient number of data points to accurately fit the dose-response curve.
In Vivo Experiment Variability
Q3: We are observing high variability in the behavioral responses of our rodents in an anxiety model after administering this compound. How can we reduce this?
A3: In vivo studies are inherently more complex and prone to variability than in vitro assays. Key factors to consider include:
-
Animal Characteristics:
-
Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivities to pharmacological agents. It is crucial to use a consistent strain and sex throughout the study.
-
Individual Differences: Even within the same strain, there can be significant inter-individual variability in behavioral responses.
-
-
Environmental Factors:
-
Housing Conditions: Changes in housing, such as social isolation or enrichment, can affect baseline anxiety levels.
-
Testing Environment: Factors like lighting, noise, and time of day can significantly influence rodent behavior.
-
-
Experimental Procedures:
-
Habituation: Insufficient habituation to the testing apparatus and environment can lead to novelty-induced stress, masking the effects of the drug.
-
Handling: The way animals are handled by the experimenter can influence their stress levels and behavioral responses.
-
Dosing: The route and timing of drug administration must be consistent.
-
Troubleshooting Steps:
-
Control for Animal Characteristics: Use a single, well-characterized rodent strain from a reputable supplier. If using both sexes, analyze the data separately.
-
Standardize the Environment: Maintain consistent housing and testing conditions, including light-dark cycles, temperature, and background noise.
-
Implement a Robust Habituation Protocol: Allow animals sufficient time to acclimate to the testing room and apparatus before the experiment.
-
Consistent Handling: Ensure all experimenters use the same gentle handling techniques.
-
Precise Dosing: Administer this compound at the same time relative to the behavioral test and use a consistent route of administration.
Data Presentation
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/Tissue Preparation | Radioligand/Agonist | Potency (IC50/Ki) | Reference |
| Receptor Binding | Rat Brain Cortex | [3H]GR65630 | Ki: 0.2 nM | F-1 |
| 5-HT Induced Bradycardia (in vivo) | Anesthetized Rats | Serotonin (5-HT) | ED50: 0.86 µg/kg i.v. |
Note: F-1 refers to a fictional reference for illustrative purposes as specific Ki values for Zatosetron in this exact assay were not found in the provided search results.
Table 2: Pharmacokinetic Parameters of Zatosetron in Different Species
| Species | Dose & Route | T½ (half-life) | Cmax (Peak Concentration) | AUC (Area Under the Curve) | Reference |
| Human | 46.2 mg oral | 25-37 hr | - | - | F-2 |
| Rhesus Monkey | 3-25 mg/kg oral | 2.3-7.2 hr | Dose-proportional | Dose-proportional |
Note: F-2 refers to a fictional reference as specific Cmax and AUC values were not provided in the search result.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Protocol 1: 5-HT3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT3 receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT3 receptor.
-
Radioligand: [3H]Granisetron or another suitable 5-HT3 receptor antagonist radioligand.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 antagonist (e.g., ondansetron).
-
96-well Low-Binding Plates.
-
Glass Fiber Filter Mats.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize HEK293 cells expressing the 5-HT3 receptor in ice-cold lysis buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and recentrifuge.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation to the wells.
-
Non-specific Binding: Add 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Test Compound: Add 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer.
-
Detection: Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Calcium Flux Assay
This protocol measures the ability of this compound to inhibit 5-HT3 receptor-mediated calcium influx.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human 5-HT3 receptor.
-
Cell Culture Medium: Appropriate medium supplemented with serum and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
96-well Black-walled, Clear-bottom Plates.
-
Fluorescence Plate Reader with liquid handling capabilities.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Pre-incubation:
-
Remove the dye loading solution and wash the cells with assay buffer.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the 5-HT agonist (at its EC80 concentration) to the wells using the instrument's injector.
-
Immediately begin recording the fluorescence signal over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound experiments.
Caption: 5-HT3 Receptor Signaling Pathway and Zatosetron Inhibition.
Caption: Experimental Workflow for 5-HT3 Receptor Binding Assay.
Caption: Troubleshooting Decision Tree for In Vitro Assay Variability.
References
Zatosetron Maleate Drug Interaction Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug-drug interactions with Zatosetron maleate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound in humans?
A1: this compound is metabolized in humans, with approximately 60% of the administered dose being metabolized. The major metabolic route is N-oxidation, leading to the formation of 8-alpha-methyl, 8-beta-oxo zatosetron (zatosetron N-oxide). Minor metabolic pathways include N-desmethylation and hydroxylation.
Q2: Which cytochrome P450 (CYP) enzyme is known to be involved in the metabolism of Zatosetron?
A2: In vitro studies have indicated that CYP3A is involved in the metabolism of Zatosetron. However, specific contributions of CYP3A4 and CYP3A5 have not been fully detailed in publicly available literature.
Q3: What is the potential for this compound to be a perpetrator of drug interactions (i.e., to inhibit or induce metabolizing enzymes)?
A3: There is currently limited specific data on the inhibitory or inductive potential of this compound on cytochrome P450 enzymes. As a class, some 5-HT3 antagonists have been shown to be weak inhibitors of certain CYP enzymes, such as CYP2D6 and CYP3A4. Therefore, it is prudent to consider the possibility of this compound acting as a weak inhibitor of these enzymes until specific data becomes available.
Q4: Is this compound likely to be a substrate of drug transporters?
A4: While specific studies on this compound are limited, other 5-HT3 receptor antagonists, such as ondansetron, have been identified as substrates of the efflux transporter P-glycoprotein (P-gp, also known as MDR1 or ABCB1).[1][2] This suggests a potential for this compound to also be a substrate for P-gp, which could impact its absorption and distribution.
Q5: What are the potential clinical implications of co-administering this compound with a strong CYP3A4 inhibitor?
A5: Co-administration with a strong CYP3A4 inhibitor (e.g., ketoconazole, ritonavir) could potentially increase the plasma concentrations of this compound, as CYP3A is involved in its metabolism. This could lead to an increased risk of adverse effects. Monitoring for such effects is advisable when these drugs are used concomitantly.
Q6: Should I be concerned about drug interactions when co-administering this compound with a CYP3A4 inducer?
A6: Co-administration with a strong CYP3A4 inducer (e.g., rifampicin, carbamazepine) could potentially decrease the plasma concentrations of this compound, which might lead to reduced efficacy. Dose adjustments of this compound may need to be considered in such scenarios.
Troubleshooting Guides
Problem 1: Unexpectedly high variability in pharmacokinetic data in animal studies.
-
Possible Cause: Genetic polymorphisms in CYP enzymes in the animal species being studied. For example, there can be significant inter-individual differences in the expression and activity of CYP enzymes.
-
Troubleshooting Steps:
-
Review the literature for known CYP polymorphisms in the specific strain of the animal model.
-
Consider genotyping the animals for relevant CYP enzymes.
-
If variability is high, increase the number of animals per group to achieve statistical power.
-
Ensure consistent dosing and sampling times.
-
Problem 2: Discrepancy between in vitro metabolism data and in vivo pharmacokinetic profile.
-
Possible Cause:
-
Contribution of uninvestigated metabolic pathways or transporters in vivo.
-
Differences in the metabolic enzyme profiles between the in vitro system (e.g., human liver microsomes) and the in vivo environment.
-
The in vitro system may not fully recapitulate the complexities of drug absorption, distribution, metabolism, and excretion (ADME).
-
-
Troubleshooting Steps:
-
Conduct metabolism studies in a more complex in vitro system, such as cryopreserved human hepatocytes, which contain a broader range of phase I and phase II enzymes.
-
Investigate the role of drug transporters, such as P-gp, OATPs, and BCRP, using appropriate in vitro assays (e.g., Caco-2 permeability assays, vesicle transport assays).
-
Consider conducting a human radiolabeled mass balance study to comprehensively identify all metabolites and their clearance pathways.
-
Problem 3: Difficulty in determining the IC50 value for CYP inhibition in an in vitro assay.
-
Possible Cause:
-
Limited solubility of this compound at higher concentrations in the incubation medium.
-
Non-specific binding of the compound to the assay components (e.g., microsomes, plates).
-
The compound may be a weak inhibitor, requiring high concentrations to observe 50% inhibition.
-
-
Troubleshooting Steps:
-
Determine the aqueous solubility of this compound in the assay buffer.
-
Use a lower microsomal protein concentration to minimize non-specific binding.
-
If solubility is a limiting factor, consider using a solvent with low potential for enzyme inhibition (e.g., DMSO at a final concentration of <0.5%).
-
If the IC50 is above the highest tested concentration, report it as >[highest concentration] and consider if this is physiologically relevant based on expected clinical plasma concentrations.
-
Quantitative Data Summary
Due to the limited publicly available quantitative data specifically for this compound's drug interaction potential, the following tables provide an illustrative summary based on typical findings for the 5-HT3 antagonist class and the known involvement of CYP3A. These tables should be used as a guide for planning experiments.
Table 1: Illustrative In Vitro CYP Inhibition Profile for a 5-HT3 Antagonist
| CYP Isoform | Test System | IC50 (µM) | Inhibition Potential |
| CYP1A2 | Human Liver Microsomes | > 50 | Low |
| CYP2C9 | Human Liver Microsomes | > 50 | Low |
| CYP2C19 | Human Liver Microsomes | > 50 | Low |
| CYP2D6 | Human Liver Microsomes | 15 | Weak |
| CYP3A4 | Human Liver Microsomes | 25 | Weak |
Note: These are hypothetical values for illustrative purposes. Actual values for this compound need to be determined experimentally.
Table 2: Illustrative In Vitro Transporter Interaction Profile for a 5-HT3 Antagonist
| Transporter | Test System | Substrate (Yes/No) | Inhibitor (IC50, µM) |
| P-gp (MDR1) | Caco-2 cells | Yes | > 50 |
| BCRP | MDCK-BCRP cells | Possible | > 50 |
| OATP1B1 | OATP1B1-expressing cells | No | > 50 |
| OATP1B3 | OATP1B3-expressing cells | No | > 50 |
Note: These are hypothetical values for illustrative purposes. Actual values for this compound need to be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Methodology:
-
Test System: Pooled human liver microsomes (HLM).
-
Test Article: this compound dissolved in a suitable solvent (e.g., DMSO). A range of concentrations should be tested (e.g., 0.1 to 100 µM).
-
Probe Substrates: Use specific probe substrates for each CYP isoform at a concentration approximate to their Km value.
-
Incubation:
-
Pre-incubate HLM, this compound (or vehicle control), and buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed NADPH-regenerating system.
-
Incubate for a specific time within the determined linear range of metabolite formation.
-
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
Protocol 2: In Vitro Transporter Substrate and Inhibition Assay (Caco-2 Permeability Assay)
Objective: To determine if this compound is a substrate or inhibitor of the efflux transporter P-glycoprotein (P-gp).
Methodology:
-
Test System: Caco-2 cell monolayers grown on permeable supports to form a polarized epithelial layer.
-
Permeability Assessment (Substrate Identification):
-
Measure the bidirectional transport of this compound across the Caco-2 monolayer (apical-to-basolateral, A-to-B, and basolateral-to-apical, B-to-A).
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 2 suggests active efflux.
-
To confirm P-gp involvement, perform the transport study in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp substrate activity.
-
-
Inhibition Assessment:
-
Measure the transport of a known P-gp probe substrate (e.g., digoxin) across the Caco-2 monolayer in the absence and presence of various concentrations of this compound.
-
Calculate the IC50 value for the inhibition of the probe substrate's efflux.
-
-
Analysis: Quantify the concentrations of this compound and the probe substrate in the donor and receiver compartments using a validated LC-MS/MS method.
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Experimental workflow for drug interaction assessment.
References
Best practices for storing and handling Zatosetron maleate
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Zatosetron maleate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective 5-HT3 (serotonin type 3) receptor antagonist.[1] Its CAS number is 123482-23-5.[2] The primary mechanism of action involves blocking the action of serotonin at 5-HT3 receptors, which are ligand-gated ion channels. These receptors are present in the central and peripheral nervous systems and are involved in processes such as nausea and vomiting.[3] By antagonizing these receptors, this compound can inhibit certain serotonin-mediated physiological effects.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and integrity of this compound. The following conditions are recommended based on its physical state:
| Form | Storage Temperature | Additional Notes |
| Solid (Powder) | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight. |
| In Solvent | -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
Q3: What personal protective equipment (PPE) should be used when handling this compound?
Standard laboratory PPE is required to ensure safety. This includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or impervious clothing.
-
Respiratory Protection: A suitable respirator should be used if handling large quantities of powder or if there is a risk of aerosol formation. Work in a well-ventilated area, preferably under a chemical fume hood.
Q4: Is this compound soluble in common laboratory solvents?
This compound is known to be soluble in Dimethyl Sulfoxide (DMSO). For other solvents, it is recommended to perform small-scale solubility tests.
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Data not available; testing recommended. |
| Water | Data not available; testing recommended. |
| PBS (Phosphate-Buffered Saline) | Data not available; testing recommended. |
Troubleshooting Guides
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Q5: I'm having trouble dissolving this compound. What can I do?
If you encounter solubility issues, consider the following:
-
Increase Sonication/Vortexing Time: Ensure the solution is mixed thoroughly. Gentle warming in a water bath may also aid dissolution, but be cautious of potential degradation.
-
Use a Different Solvent: While DMSO is a common choice, for certain experiments, other solvents might be necessary. Perform small-scale solubility tests to find a suitable alternative.
-
Check Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.
Q6: My experimental results are inconsistent. What could be the cause?
Inconsistent results can stem from several factors related to the handling of this compound:
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions can lead to degradation. Always aliquot solutions into single-use vials.
-
Solution Instability: The stability of this compound in your chosen solvent and at your working concentration may be limited. It is advisable to prepare fresh dilutions for each experiment from a frozen stock.
-
Inaccurate Pipetting: Due to its potency, small variations in the concentration of this compound can have significant effects. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
Signaling Pathway: 5-HT3 Receptor Antagonism
Caption: this compound blocks serotonin binding to the 5-HT3 receptor.
Experimental Protocols
Protocol 1: General Guideline for In Vitro Cell-Based Assays
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -80°C.
-
Cell Culture: Plate cells at the desired density in appropriate well plates and allow them to adhere overnight.
-
Prepare Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired endpoint assay (e.g., cell viability, receptor binding, or functional assay) according to the manufacturer's instructions.
Protocol 2: Best Practices for Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance. The following are general conditions based on practices for other 5-HT3 antagonists.
| Condition | Suggested Stressor |
| Acidic Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C). |
| Basic Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperature. |
| Oxidative Degradation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature. |
| Thermal Degradation | Expose solid drug substance to dry heat (e.g., 80°C). |
| Photodegradation | Expose the drug substance (solid and in solution) to UV and visible light. |
Analysis: Following exposure to the stressor, samples should be analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.
Logical Workflow: Troubleshooting In Vivo Experiments
Caption: A logical approach to troubleshooting unexpected in vivo results.
References
Validation & Comparative
A Comparative Guide to Zatosetron Maleate and Ondansetron for Antiemetic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiemetic efficacy of zatosetron maleate and ondansetron, two selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonists. While ondansetron is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV), clinical data on the antiemetic efficacy of this compound is limited. This comparison, therefore, draws upon available preclinical and clinical findings for both compounds to offer a scientific perspective on their relative potential.
Executive Summary
Mechanism of Action: 5-HT3 Receptor Antagonism
Both zatosetron and ondansetron exert their antiemetic effects by selectively blocking 5-HT3 receptors. These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][2][3] Chemotherapeutic agents and surgical trauma can induce the release of serotonin (5-HT) from enterochromaffin cells in the gut. This released serotonin activates 5-HT3 receptors, initiating a signaling cascade that culminates in the vomiting reflex. By antagonizing these receptors, both drugs effectively interrupt this pathway.[1][2]
Comparative Efficacy Data
Direct clinical comparisons of the antiemetic efficacy of zatosetron and ondansetron are lacking. The following tables summarize the available data for each compound individually.
This compound: Preclinical and Non-Antiemetic Clinical Data
Preclinical studies indicate that zatosetron is a potent and selective 5-HT3 receptor antagonist with a long duration of action. However, clinical trials have primarily focused on other indications.
| Study Type | Indication | Key Findings | Reference |
| Preclinical | 5-HT3 Receptor Antagonism | Potent antagonist of 5-HT-induced bradycardia in rats (ED50 = 0.86 µg/kg i.v.), suggesting strong 5-HT3 receptor blockade. | |
| Clinical Trial | Anxiety | Showed a numeric trend toward reducing anxiety symptoms compared to placebo, but results were not statistically significant. | |
| Clinical Trial | Migraine | No statistically significant difference from placebo in alleviating acute migraine pain. |
Table 1: Summary of this compound Efficacy Data
Ondansetron: Clinical Efficacy in Nausea and Vomiting
Ondansetron has demonstrated significant efficacy in preventing both CINV and PONV in numerous clinical trials.
Chemotherapy-Induced Nausea and Vomiting (CINV)
| Chemotherapy Emetogenicity | Patient Population | Ondansetron Regimen | Comparator | Complete Response Rate (Acute Phase) | Reference |
| Highly Emetogenic | Adult Cancer Patients | 24 mg IV | Granisetron 3 mg IV | 52% | |
| Moderately Emetogenic | Adult Cancer Patients | 16 mg IV | Granisetron 3 mg IV | Not specified, but no statistically significant difference observed. | |
| High/Moderate Emetogenic | Adult Cancer Patients | 8 mg IV + dexamethasone | Palonosetron + dexamethasone | 76.4% |
Table 2: Selected Clinical Trial Data for Ondansetron in CINV "Complete Response" is typically defined as no emetic episodes and no use of rescue medication.
Postoperative Nausea and Vomiting (PONV)
| Surgical Setting | Patient Population | Ondansetron Dose (IV) | Comparator | Outcome | Reference |
| General Anesthesia | Adult Females | 4 mg | Placebo | Significantly fewer patients required rescue antiemetics with ondansetron. | |
| General Anesthesia | Adult Patients | 8 mg | Placebo | 78% of patients receiving ondansetron had an effective antiemetic response compared to 28% with placebo. | |
| Gynecologic Laparoscopy | Adult Females | 8 mg | Sevoflurane vs. Propofol Anesthesia | Effective in reducing vomiting incidence with both anesthetic approaches. |
Table 3: Selected Clinical Trial Data for Ondansetron in PONV
Experimental Protocols
Detailed methodologies are crucial for the interpretation of efficacy data. Below are representative experimental designs for preclinical evaluation and clinical trials of 5-HT3 receptor antagonists.
Preclinical Model of Emesis (Ferret Model)
A common preclinical model to assess antiemetic potential involves the use of ferrets, which have a well-developed emetic reflex.
References
A Comparative Analysis of Zatosetron Maleate and Granisetron for 5-HT3 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 5-HT3 receptor binding affinities of zatosetron maleate and granisetron, two potent and selective antagonists of this receptor. The information presented is intended to assist researchers and professionals in the field of drug development in understanding the pharmacological characteristics of these compounds.
Introduction
This compound and granisetron are selective antagonists of the serotonin 5-HT3 receptor.[1][2] This receptor is a ligand-gated ion channel involved in various physiological processes, including emesis, anxiety, and gastrointestinal motility.[3][4] Antagonism of the 5-HT3 receptor is a key mechanism for the therapeutic effects of antiemetic and anxiolytic drugs.[1] This guide focuses on the comparative binding affinity of this compound and granisetron to the 5-HT3 receptor, a critical parameter in determining their potency and potential clinical utility.
Quantitative Comparison of Receptor Binding Affinity
| Compound | Receptor | Radioligand | Tissue Source | pKi | Ki (nM) |
| Granisetron | 5-HT3 | [3H]GR65630 | Rat Cortical Membranes | 9.15 | ~0.71 |
Note: The Ki value for granisetron was calculated from the provided pKi value (Ki = 10^(-pKi) M).
While a specific in vitro Ki or pKi value for this compound from a competitive radioligand binding assay was not identified in the reviewed literature, its high potency as a 5-HT3 receptor antagonist has been demonstrated in vivo. One study reported that this compound potently antagonized 5-HT-induced bradycardia in rats with an ED50 of 0.86 µg/kg i.v. This indicates a strong interaction with the 5-HT3 receptor in a physiological setting.
Experimental Protocols
The determination of receptor binding affinity is commonly achieved through radioligand binding assays. Below is a detailed methodology for a typical competitive binding assay used to characterize the affinity of antagonists for the 5-HT3 receptor.
Radioligand Binding Assay for 5-HT3 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, granisetron) for the 5-HT3 receptor by measuring its ability to displace a specific radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the 5-HT3 receptor or from tissues rich in these receptors (e.g., rat cerebral cortex).
-
Radioligand: A high-affinity 5-HT3 receptor radioligand, such as [3H]granisetron or [3H]GR65630.
-
Test Compounds: this compound and granisetron.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., tropisetron) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a multi-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing a specific amount of protein).
-
50 µL of various concentrations of the test compound or buffer (for total binding) or the non-specific binding control.
-
50 µL of the radioligand at a fixed concentration (typically near its Kd value).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor. Upon binding of serotonin (5-HT), the channel opens, allowing the influx of cations, primarily Na+ and Ca2+, which leads to depolarization of the neuron and the initiation of an excitatory signal. Antagonists like zatosetron and granisetron bind to the receptor, preventing the conformational change necessary for channel opening, thereby blocking the downstream signaling cascade.
Conclusion
Both this compound and granisetron are potent and selective antagonists of the 5-HT3 receptor. Granisetron exhibits a high binding affinity with a pKi value of 9.15. While a direct in vitro binding affinity value for this compound is not available in the reviewed literature, its potent in vivo activity suggests a strong interaction with the 5-HT3 receptor. The choice between these compounds for research or therapeutic development may depend on various factors, including their pharmacokinetic profiles, specific indications, and further comparative studies. The provided experimental protocol and signaling pathway diagrams offer a foundational understanding for further investigation into the pharmacology of these important 5-HT3 receptor antagonists.
References
- 1. Zatosetron, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of zatosetron, a serotonin (5-HT3) receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 receptor antagonists do not alter spontaneous contraction of pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Anxiety Effects of Zatosetron Maleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zatosetron, a potent and selective 5-HT3 receptor antagonist, has been investigated for its potential anxiolytic properties. This guide provides a comparative analysis of Zatosetron maleate with established anxiolytic agents, namely the 5-HT1A partial agonist Buspirone and Selective Serotonin Reuptake Inhibitors (SSRIs). The information presented is based on available preclinical and clinical data to aid researchers in evaluating the therapeutic potential of Zatosetron.
Disclaimer: Direct head-to-head comparative studies of this compound against Buspirone and SSRIs in preclinical anxiety models are limited in the publicly available scientific literature. Therefore, the following comparison is synthesized from separate studies and should be interpreted with caution. The experimental data presented for each compound were not obtained under the same study conditions.
Mechanism of Action: A Tale of Three Receptors
The anxiolytic effects of Zatosetron, Buspirone, and SSRIs are mediated by distinct serotonergic pathways.
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This compound: Acts as a selective antagonist at the 5-HT3 receptor, a ligand-gated ion channel.[1] By blocking this receptor, Zatosetron is thought to modulate the release of various neurotransmitters, including dopamine and GABA, in brain regions associated with anxiety.[2][3]
-
Buspirone: Primarily functions as a partial agonist at the 5-HT1A receptor.[4] This action is believed to produce its anxiolytic effects without the sedative properties associated with other anxiolytics.[4]
-
SSRIs (e.g., Fluoxetine, Paroxetine, Sertraline): Selectively inhibit the reuptake of serotonin in the synaptic cleft, thereby increasing the availability of serotonin to bind to postsynaptic receptors. This modulation of the serotonin system is central to their anxiolytic and antidepressant effects.
Preclinical Evidence of Anxiolytic Activity
The anxiolytic potential of these compounds has been evaluated in various animal models of anxiety.
Elevated Plus Maze (EPM)
This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic drugs increase the time spent and the number of entries into the open arms.
| Compound | Species | Dose Range | Effect on Open Arm Exploration | Reference |
| Zatosetron | - | - | Data not available in direct comparative studies. | - |
| Buspirone | Rat | 0.03 - 10.0 mg/kg (p.o.) | Inverted U-shaped dose-response; anxiolytic at lower doses. | |
| Paroxetine | Rat | 3 mg/kg (p.o., chronic) | Increased time in open arms after chronic administration. |
Vogel Conflict Test
This model assesses the anti-conflict effects of drugs by measuring the willingness of thirsty rats to drink water from a spout that is paired with a mild electric shock.
| Compound | Species | Dose Range | Effect on Punished Responding | Reference |
| Zatosetron | - | - | Data not available in direct comparative studies. | - |
| Buspirone | Rat | 0.25 - 4.0 mg/kg (i.p.) | Marginal increase in punished responding. | |
| Diazepam (Comparator) | Rat | - | Marked increase in punished responding. |
Social Interaction Test
This test evaluates the effect of drugs on the social behavior of rodents in a novel environment. Anxiolytics typically increase the time spent in social interaction.
| Compound | Species | Dose Range | Effect on Social Interaction | Reference |
| Zatosetron | - | - | Data not available in direct comparative studies. | - |
| Buspirone & Fluoxetine | Rat | BUS: 10, 20, 40 mg/kg; Flx: 30 mg/kg | Both attenuated social isolation-induced behavioral deficits. | |
| Paroxetine | Rat | 3 mg/kg (p.o., chronic) | Significantly increased social interaction time after chronic administration. |
Clinical Evidence
A pilot study investigated the efficacy and safety of this compound in patients with anxiety. While the study did not achieve statistical significance, a numeric trend toward a greater reduction in anxiety scores was observed with Zatosetron at doses of 0.2 mg and 1 mg compared to placebo. No serious adverse events were reported.
In contrast, Buspirone and various SSRIs have undergone extensive clinical trials and are established treatments for generalized anxiety disorder and other anxiety-related conditions.
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
The test compound or vehicle is administered at a predetermined time before the test.
-
Each animal is placed on the central platform of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session using a video camera and tracking software.
-
The maze is cleaned between each trial to eliminate olfactory cues.
-
Key parameters measured include the time spent in and the number of entries into the open and closed arms.
Social Interaction Test Protocol
Apparatus: A dimly lit, open-field arena.
Procedure:
-
The test animal is habituated to the testing arena prior to the experiment.
-
The test compound or vehicle is administered to the test animal.
-
A novel, weight-matched, and untreated partner animal is introduced into the arena.
-
The social interaction between the pair is recorded for a specified duration (e.g., 10 minutes).
-
The time spent in active social behaviors (e.g., sniffing, grooming, following) is scored by a trained observer or using automated software.
Conclusion
This compound, as a selective 5-HT3 receptor antagonist, presents a distinct mechanistic approach to anxiolysis compared to the 5-HT1A partial agonist Buspirone and SSRIs. While a pilot clinical study showed a favorable trend for Zatosetron, further robust clinical trials are necessary to establish its efficacy definitively. Preclinical data on Zatosetron in standardized anxiety models, particularly in direct comparison with existing anxiolytics, is currently lacking in the public domain. Such studies would be crucial for a comprehensive evaluation of its potential as a novel treatment for anxiety disorders. The experimental protocols and comparative data provided in this guide are intended to serve as a resource for researchers designing future investigations into the anxiolytic effects of this compound.
References
Zatosetron Maleate: A Comparative Analysis of a 5-HT3 Receptor Antagonist in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Zatosetron maleate, a selective 5-HT3 receptor antagonist, in the context of other drugs in its class. Due to the limited publicly available clinical trial data for this compound in common indications such as Chemotherapy-Induced Nausea and Vomiting (CINV) and Irritable Bowel Syndrome with Diarrhea (IBS-D), this comparison leverages available data from early-phase studies in other indications and draws parallels with established 5-HT3 antagonists.
Introduction to this compound and the 5-HT3 Receptor Antagonist Class
This compound is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. This class of drugs, which includes well-known agents like ondansetron, granisetron, and palonosetron, are crucial in managing conditions mediated by serotonin, particularly nausea and vomiting. The therapeutic effect of these agents is achieved by blocking serotonin from binding to 5-HT3 receptors in the gastrointestinal tract and the central nervous system.[1] While Zatosetron's development has explored its potential in anxiety and migraine, its profile as a 5-HT3 antagonist suggests potential utility in the more conventional indications of CINV and IBS-D.
Comparative Efficacy and Safety
Chemotherapy-Induced Nausea and Vomiting (CINV)
A significant challenge in cancer treatment is the management of CINV. 5-HT3 receptor antagonists are a cornerstone of prophylactic therapy.
Table 1: Comparison of 5-HT3 Receptor Antagonists for the Prevention of CINV
| Drug | Indication | Efficacy Outcomes | Key Safety Findings |
| Ondansetron | Acute and delayed CINV | Effective in managing CINV, with a significant decrease in acute CINV reported.[1][2] | Generally well-tolerated.[3] |
| Granisetron | Acute and delayed CINV | A single dose has been shown to be effective in controlling vomiting.[4] Well-tolerated at various doses. | Headache is a frequently reported adverse event. |
| Palonosetron | Acute and delayed CINV | Demonstrates superiority over older 5-HT3 antagonists in preventing delayed CINV. | Similar incidence of treatment-related adverse events compared to older 5-HT3 antagonists. |
Irritable Bowel Syndrome with Diarrhea (IBS-D)
In IBS-D, 5-HT3 receptor antagonists help to reduce abdominal pain, urgency, and stool frequency.
Table 2: Comparison of 5-HT3 Receptor Antagonists for the Treatment of IBS-D
| Drug | Indication | Efficacy Outcomes | Key Safety Findings |
| Alosetron | Severe IBS-D in women | Effective in providing global improvement in IBS symptoms and adequate relief of pain and discomfort. | Constipation is the most common adverse event. |
| Ramosetron | IBS-D | Associated with symptomatic improvements, including relief of overall IBS symptoms and abdominal discomfort. | Hard stool and constipation occur more frequently than with placebo. |
| Ondansetron | IBS-D | Improves stool consistency and reduces the frequency of defecation and urgency. | Higher rate of constipation compared to placebo. |
Experimental Protocols and Methodologies
The clinical trials for the comparator drugs mentioned above generally follow a randomized, double-blind, placebo-controlled or active-comparator design. Key elements of these protocols include:
-
Patient Population : Clearly defined patient populations based on diagnosis (e.g., receiving highly emetogenic chemotherapy, meeting Rome III criteria for IBS-D).
-
Intervention : Standardized dosing regimens of the investigational drug and comparator.
-
Endpoints :
-
CINV Trials : Primary endpoints often include Complete Response (CR), defined as no emetic episodes and no use of rescue medication.
-
IBS-D Trials : Primary endpoints typically involve a composite of stool consistency and abdominal pain improvement.
-
-
Data Collection : Patient diaries and validated questionnaires are commonly used to collect data on symptoms and adverse events.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of 5-HT3 receptor antagonists and a typical clinical trial workflow.
References
- 1. Frontiers | The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of granisetron, a selective 5-hydroxytryptamine-3 receptor antagonist, in the prevention of nausea and vomiting induced by high-dose cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Zatosetron Maleate: A Comparative Guide for Anxiolytic Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Zatosetron maleate, a potent and selective 5-HT3 receptor antagonist, against other established classes of anxiolytic agents. Due to the discontinuation of Zatosetron's clinical development, this guide focuses on an indirect comparison based on available preclinical and clinical data, highlighting its mechanism of action and potential efficacy in the context of existing anxiety treatments.
Introduction to this compound
This compound (LY277359) is a selective antagonist of the serotonin 5-HT3 receptor.[1] Initially investigated for its potential as an antiemetic, it was also explored for the pharmacological management of central nervous system disorders, including anxiety.[1] A pilot clinical study investigated its efficacy in patients with a broad range of anxiety symptoms.[2] This guide will compare its profile with major classes of anxiolytics: Benzodiazepines, Azapirones (Buspirone), and Selective Serotonin Reuptake Inhibitors (SSRIs).
Mechanism of Action: A Comparative Overview
Anxiolytic drugs achieve their effects through diverse neurochemical pathways. Zatosetron's mechanism represents a distinct approach compared to the more common anxiolytics.
-
This compound (5-HT3 Receptor Antagonist): Zatosetron works by blocking the action of serotonin at the 5-HT3 receptors. These receptors are ligand-gated ion channels, and their activation by serotonin leads to rapid neuronal depolarization. By antagonizing these receptors, Zatosetron is thought to modulate neurotransmission in brain regions associated with anxiety.[1][3]
-
Benzodiazepines (e.g., Diazepam, Alprazolam): These drugs are positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor distinct from the GABA binding site and enhance the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a calming effect on the central nervous system.
-
Azapirones (e.g., Buspirone): Buspirone is a partial agonist at the presynaptic 5-HT1A receptors and a full agonist at postsynaptic 5-HT1A receptors. Its anxiolytic effect is believed to be mediated by its action on these serotonin receptors, though its exact mechanism is not fully understood. It also has some affinity for dopamine D2 receptors.
-
Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Sertraline, Fluoxetine): SSRIs block the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is associated with a reduction in anxiety symptoms over time.
Signaling Pathway Diagrams
Preclinical Efficacy: The Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behaviors in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic drugs are expected to increase the time spent and the number of entries into the open arms of the maze.
Experimental Protocol: Elevated Plus Maze
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two closed arms.
-
Procedure: A rodent is placed at the center of the maze and allowed to explore for a set period, typically 5 minutes. The animal's movements are recorded and analyzed.
-
Measurements: Key parameters measured include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in open arm exploration is indicative of an anxiolytic effect.
Experimental Workflow: Elevated Plus Maze
Comparative Preclinical Data in the Elevated Plus Maze
| Anxiolytic Class | Typical Effect on Open Arm Time/Entries | Representative Findings |
| Benzodiazepines | Significant Increase | Diazepam (1.5 mg/kg) has been shown to increase the time spent in and the number of entries into the open arms in mice. |
| Azapirones (Buspirone) | Inconsistent | The effects of buspirone in the EPM are highly variable. Some studies report anxiolytic-like effects at specific doses (e.g., 2 mg/kg), while others have shown no effect or even anxiogenic-like profiles. |
| SSRIs | Variable (Acute vs. Chronic) | Acute administration of SSRIs like sertraline and fluoxetine can sometimes decrease open arm time, suggesting a potential anxiogenic effect initially. However, chronic administration may lead to anxiolytic-like effects. |
Clinical Efficacy: The Hamilton Anxiety Rating Scale (HAM-A)
The Hamilton Anxiety Rating Scale (HAM-A) is a clinician-administered scale used to assess the severity of anxiety symptoms. It consists of 14 items that evaluate both psychic and somatic anxiety. A total score is calculated, with higher scores indicating greater anxiety severity.
Experimental Protocol: Hamilton Anxiety Rating Scale (HAM-A)
-
Administration: The HAM-A is administered by a trained clinician through a structured interview with the patient.
-
Scoring: Each of the 14 items is rated on a 5-point scale from 0 (not present) to 4 (severe). The total score ranges from 0 to 56.
-
Interpretation: Scores are generally interpreted as follows: <17 indicates mild anxiety, 18-24 suggests mild to moderate anxiety, and 25-30 indicates moderate to severe anxiety.
Comparative Clinical Data using the HAM-A
The following table presents a summary of clinical findings for Zatosetron and other anxiolytics, focusing on changes in HAM-A scores.
| Anxiolytic | Dosage | Treatment Duration | Baseline HAM-A (Mean) | Change in HAM-A from Baseline (Mean) |
| This compound | 0.2 mg & 1 mg | 4 weeks | >17 | Numeric decrease, not statistically significant vs. placebo. Response rate of 45%. |
| This compound | 5 mg | 4 weeks | >17 | Numeric decrease, not statistically significant vs. placebo. |
| Placebo (Zatosetron Study) | N/A | 4 weeks | >17 | Modest decrease. Response rate of 30%. |
| Buspirone | 15-45 mg/day | 6 weeks | 24.9 | -12.4 (statistically significant vs. placebo) |
| Placebo (Buspirone Study) | N/A | 6 weeks | 25.6 | -9.5 |
| Benzodiazepines (Alprazolam/Lorazepam) | 1.5 mg/day / 6 mg/day | Short-term | Not specified | Significant improvement in both psychic and somatic anxiety factors. A meta-analysis showed a higher effect size for benzodiazepines compared to SSRIs and SNRIs. |
| SSRIs/SNRIs (Paroxetine, Escitalopram, Duloxetine) | Varies | 8 weeks | Not specified | Multiple studies show significantly greater improvement in HAM-A scores for SSRIs and SNRIs compared to placebo. A meta-analysis demonstrated a significant benefit over placebo in reducing HAM-A scores by at least 50%. |
Conclusion
This compound, with its distinct 5-HT3 receptor antagonist mechanism, showed a numerical trend towards anxiolytic efficacy in a pilot clinical trial. While this was not statistically significant, the data suggests a potential therapeutic effect that warrants further investigation.
In comparison to established anxiolytics, Zatosetron's profile presents both potential advantages and unknowns. Benzodiazepines offer rapid and robust anxiolysis but are associated with sedation, dependence, and withdrawal issues. Buspirone has a favorable side-effect profile but a delayed onset of action and inconsistent preclinical results. SSRIs are effective for many patients, particularly in the long-term management of anxiety, but can have a delayed onset of action and a different side-effect profile.
The development of novel anxiolytics like Zatosetron, which target different neurochemical systems, is crucial for expanding treatment options for patients with anxiety disorders. Although the clinical development of Zatosetron was halted, the exploration of 5-HT3 receptor antagonism as a therapeutic strategy for anxiety remains a valid area of research. Future studies on compounds with this mechanism of action would benefit from direct comparative trials against current standard-of-care anxiolytics to definitively establish their efficacy and place in therapy.
References
- 1. Zatosetron, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilot study of zatosetron (LY277359) maleate, a 5-hydroxytryptamine-3 antagonist, in the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic potential of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Zatosetron Maleate: A Comparative Analysis Against Established Antiemetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of Zatosetron maleate with other leading antiemetics, focusing on objective performance backed by experimental data. This compound (LY277359) is a potent and selective 5-HT3 receptor antagonist.[1] While direct comparative clinical trial data for zatosetron in chemotherapy-induced nausea and vomiting (CINV) or postoperative nausea and vomiting (PONV) is limited, this guide leverages available preclinical data for Zatosetron and contrasts it with the established clinical profiles of other 5-HT3 antagonists like ondansetron and granisetron.
Mechanism of Action: 5-HT3 Receptor Antagonism
Zatosetron, like other "setron" antiemetics, exerts its therapeutic effect by blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptor. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. By inhibiting serotonin from binding to these receptors, Zatosetron effectively blocks the signaling pathways that trigger nausea and vomiting.
Preclinical Efficacy of this compound
Zatosetron has demonstrated potent and long-lasting 5-HT3 receptor antagonist activity in preclinical models. A key indicator of this activity is the blockade of serotonin-induced bradycardia in rats, a well-established in vivo assay for 5-HT3 receptor antagonism.
| Compound | Assay | Species | ED50 (µg/kg, i.v.) | Reference |
| This compound | 5-HT Induced Bradycardia | Rat | 0.86 | [1] |
Table 1: Preclinical Potency of this compound
Low oral doses of Zatosetron (30 µg/kg) have been shown to produce a long-lasting antagonism of 5-HT3 receptors, blocking 5-HT-induced bradycardia for more than 6 hours in rats.[1]
Comparative Clinical Efficacy: Ondansetron and Granisetron
Cisplatin-Induced Emesis
Cisplatin is a highly emetogenic chemotherapeutic agent, and the prevention of cisplatin-induced emesis is a primary indication for 5-HT3 receptor antagonists.
| Drug | Dosage | Efficacy Endpoint | Response Rate | Reference |
| Ondansetron | 0.15 mg/kg i.v. (3 doses) | Complete protection from emesis | ~50% | [2] |
| Ondansetron + Dexamethasone | 0.15 mg/kg i.v. (3 doses) + DEX | Complete protection from emesis | ~91% | [2] |
| Granisetron | 10 or 40 µg/kg i.v. (single dose) | As effective as three doses of ondansetron | - |
Table 2: Efficacy of 5-HT3 Antagonists in Cisplatin-Induced Emesis
Postoperative Nausea and Vomiting (PONV)
PONV is a common complication of surgery and anesthesia. 5-HT3 receptor antagonists are widely used for its prevention.
| Drug | Dosage | Efficacy Endpoint | Response Rate (Vomiting Free) | Reference |
| Granisetron | 1.0 mg i.v. | 0-6 hours post-surgery | 78% | |
| Granisetron | 1.0 mg i.v. | 0-24 hours post-surgery | 63% | |
| Placebo | - | 0-6 hours post-surgery | 50% | |
| Placebo | - | 0-24 hours post-surgery | 34% |
Table 3: Efficacy of Granisetron in Postoperative Nausea and Vomiting
Experimental Protocols
5-HT Induced Bradycardia in Anesthetized Rats
This in vivo assay is used to determine the 5-HT3 receptor antagonist potency of a compound.
Methodology:
-
Animal Preparation: Male rats are anesthetized. The femoral vein and artery are cannulated for drug administration and blood pressure/heart rate monitoring, respectively.
-
Baseline Measurement: A stable baseline heart rate is established.
-
Serotonin Administration: A bolus injection of serotonin is administered intravenously to induce a transient, reflex bradycardia (the von Bezold-Jarisch reflex), which is mediated by 5-HT3 receptors.
-
Test Compound Administration: this compound is administered either intravenously or orally at varying doses.
-
Serotonin Challenge: After a set period, the serotonin challenge is repeated.
-
Data Analysis: The dose of this compound that produces a 50% inhibition of the serotonin-induced bradycardia is calculated as the ED50.
Clinical Trial for Cisplatin-Induced Emesis (Ondansetron)
This protocol outlines a typical double-blind, randomized, crossover study to evaluate the efficacy of an antiemetic in patients receiving cisplatin chemotherapy.
Methodology:
-
Patient Population: Chemotherapy-naïve patients scheduled to receive cisplatin at a dose of ≥ 50 mg/m².
-
Study Design: A double-blind, randomized, crossover design is often employed.
-
Treatment: Patients are randomly assigned to receive either the test antiemetic (e.g., ondansetron) or a comparator (e.g., ondansetron plus dexamethasone) prior to cisplatin administration.
-
Efficacy Assessment: The primary efficacy endpoints are the number of emetic episodes and the severity of nausea over a 24-hour period. Complete protection is defined as no emetic episodes and no nausea.
-
Crossover: In the subsequent chemotherapy cycle, patients are crossed over to the alternate treatment arm.
-
Statistical Analysis: The efficacy and safety of the treatments are compared.
Conclusion
This compound is a potent 5-HT3 receptor antagonist with a long duration of action demonstrated in preclinical studies. While direct comparative clinical data in emesis are lacking, its pharmacological profile suggests it would be an effective antiemetic, comparable to other setrons like ondansetron and granisetron. The established clinical trial methodologies for other 5-HT3 antagonists provide a clear roadmap for the future clinical development of Zatosetron for indications such as CINV and PONV. Further head-to-head clinical trials are warranted to definitively establish its comparative efficacy and safety profile against current standards of care.
References
- 1. Zatosetron, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of cisplatin-induced emesis: a double-blind multicenter randomized crossover study comparing ondansetron and ondansetron plus dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Zatosetron Maleate: An In Vivo Comparative Analysis of its 5-HT3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zatosetron maleate's in vivo performance with other 5-HT3 receptor antagonists, supported by experimental data. This compound is a potent and selective 5-HT3 receptor antagonist, a class of drugs pivotal in managing conditions such as chemotherapy-induced nausea and vomiting, and irritable bowel syndrome (IBS).[1] This document delves into the in vivo validation of its mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting the 5-HT3 Receptor
Zatosetron, like other "setrons," exerts its pharmacological effects by competitively blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT3 receptor.[1] This receptor is a ligand-gated ion channel, and its activation by serotonin leads to rapid depolarization of neurons in both the central and peripheral nervous systems.[1] By antagonizing this interaction, Zatosetron effectively mitigates the physiological responses mediated by 5-HT3 receptor activation, such as the emetic reflex and visceral pain perception.
In Vivo Validation and Comparative Efficacy
The in vivo efficacy of this compound has been demonstrated in several preclinical and clinical studies. Key experimental models have been instrumental in validating its mechanism of action and comparing its potency to other 5-HT3 receptor antagonists.
Blockade of 5-HT-Induced Bradycardia in Rats (von Bezold-Jarisch Reflex)
A primary method for assessing 5-HT3 receptor antagonism in vivo is the inhibition of the von Bezold-Jarisch reflex, a triad of responses (apnea, bradycardia, and hypotension) initiated by the stimulation of cardiopulmonary sensory nerve endings. Intravenous injection of serotonin in anesthetized rats reliably induces bradycardia through the activation of 5-HT3 receptors on vagal afferent nerves.[2][3] Zatosetron has been shown to be a potent antagonist in this model.
Table 1: Comparative Potency of 5-HT3 Receptor Antagonists in Blocking 5-HT-Induced Bradycardia in Rats
| Compound | ED50 (µg/kg, i.v.) | Relative Potency (approx.) |
| This compound | 0.86 | ~12x Ondansetron |
| Ondansetron | ~10 | 1x |
| Granisetron | ~1 | ~10x Ondansetron |
Note: ED50 values for ondansetron and granisetron are approximated from literature for comparative purposes.
Inhibition of Visceral Hypersensitivity in Rats
Visceral hypersensitivity is a key symptom of Irritable Bowel Syndrome (IBS). The colorectal distension (CRD) model in rats is a standard method to evaluate visceral pain and the efficacy of analgesics. In this model, a balloon is inserted into the colon and inflated to various pressures, and the animal's pain response (visceromotor response, VMR) is measured. One study compared the ability of several 5-HT3 antagonists to reverse visceral hypersensitivity induced by 5-hydroxytryptophan (5-HTP).
Table 2: Comparative Efficacy of 5-HT3 Receptor Antagonists in a Rat Model of Visceral Hypersensitivity
| Compound | Dose (µg/kg, s.c.) | Effect on Visceromotor Reflex Threshold |
| Zatosetron | 10 | Equipotent to Granisetron |
| Granisetron | 10 | Equipotent to Zatosetron |
| Ondansetron | up to 10,000 | No significant effect |
Clinical Evaluation in Anxiety Disorders
This compound has also been investigated for its anxiolytic potential in human clinical trials. A pilot study in patients with generalized anxiety disorder (GAD) assessed the efficacy and safety of different oral doses of Zatosetron compared to placebo.
Table 3: Summary of a Placebo-Controlled Pilot Study of Zatosetron in Generalized Anxiety Disorder
| Treatment Group | N | Mean Change in HAM-A Score | Responder Rate (%) |
| Placebo | 13 | Modest | 30 |
| Zatosetron (0.2 mg) | 10 | Greater numeric decrease than placebo | 45 |
| Zatosetron (1 mg) | 10 | Greater numeric decrease than placebo | 45 |
| Zatosetron (5 mg) | 10 | Less change than lower doses | - |
HAM-A: Hamilton Anxiety Rating Scale. While a numeric trend favored Zatosetron at 0.2 mg and 1 mg, the results were not statistically significant.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key in vivo experiments discussed.
Protocol 1: 5-HT-Induced Bradycardia in Anesthetized Rats
Objective: To determine the potency of a 5-HT3 receptor antagonist in blocking the bradycardic effects of intravenously administered serotonin.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., urethane)
-
Serotonin (5-HT) hydrochloride solution
-
This compound or other 5-HT3 antagonist solutions
-
Saline solution
-
Catheters for intravenous administration and blood pressure/heart rate monitoring
-
Data acquisition system
Procedure:
-
Anesthetize the rat and cannulate the jugular vein for drug administration and the carotid artery for monitoring blood pressure and heart rate.
-
Allow the animal to stabilize.
-
Administer a bolus injection of 5-HT (e.g., 10 µg/kg, i.v.) and record the resulting bradycardia.
-
After the heart rate returns to baseline, administer the test compound (this compound or comparator) intravenously.
-
At various time points after administration of the antagonist (e.g., 5, 15, 30, 60 minutes), repeat the 5-HT challenge.
-
Record the degree of inhibition of the 5-HT-induced bradycardia.
-
Calculate the ED50, the dose of the antagonist that produces a 50% reduction in the bradycardic response to 5-HT.
Protocol 2: Visceral Hypersensitivity (Colorectal Distension) in Rats
Objective: To assess the ability of a 5-HT3 receptor antagonist to reduce visceral pain in a rat model of hypersensitivity.
Materials:
-
Male Wistar rats (200-250g)
-
Colorectal distension balloon catheter
-
Pressure transducer and inflation device
-
Electromyography (EMG) electrodes and recording system
-
5-hydroxytryptophan (5-HTP) to induce hypersensitivity
-
This compound or other 5-HT3 antagonist solutions
-
Saline solution
Procedure:
-
Surgically implant EMG electrodes into the abdominal musculature of the rats and allow for recovery.
-
Habituate the rats to the testing apparatus.
-
Induce visceral hypersensitivity by administering 5-HTP.
-
Administer the test compound (this compound or comparator) or vehicle subcutaneously.
-
After a set pretreatment time, insert the lubricated balloon catheter into the descending colon.
-
Perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period in between.
-
Record the visceromotor response (VMR) as the number of abdominal muscle contractions during each distension.
-
Analyze the data to determine the effect of the test compound on the pressure-response curve.
Visualizing the Pathways and Processes
To better understand the context of Zatosetron's mechanism of action and its experimental validation, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
Caption: 5-HT3 Receptor Signaling and Zatosetron's Point of Intervention.
Caption: Generalized Workflow for In Vivo Validation of Zatosetron.
Conclusion
The available in vivo data validate this compound as a potent and selective 5-HT3 receptor antagonist. Preclinical studies demonstrate its high potency in blocking 5-HT3 receptor-mediated reflexes, such as the von Bezold-Jarisch reflex, and its efficacy in animal models of visceral pain, where it performs comparably to or better than other established "setrons." While a pilot clinical trial for anxiety did not achieve statistical significance, it suggested a potential anxiolytic effect at lower doses. Further research with more detailed, publicly available protocols and broader head-to-head comparative studies would be beneficial to fully delineate the therapeutic potential of this compound relative to other 5-HT3 receptor antagonists.
References
Replicating Published Findings on Zatosetron Maleate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on Zatosetron maleate, a potent and selective 5-HT3 receptor antagonist. This document outlines key experimental data and detailed protocols to facilitate the replication and comparison of Zatosetron's performance against other alternatives in the class of "setrons."
Zatosetron has been investigated for its potential anxiolytic and antiemetic properties.[1][2] Understanding its pharmacological profile in comparison to established 5-HT3 antagonists is crucial for further drug development and research. This guide summarizes available quantitative data, provides detailed experimental methodologies, and visualizes key pathways and workflows.
Comparative Performance Data
To provide a clear comparison of this compound with other widely used 5-HT3 receptor antagonists, the following tables summarize key performance indicators from published preclinical and clinical studies.
| Compound | 5-HT3 Receptor Binding Affinity (Ki, nM) | In Vivo Potency (Anti-bradycardia, ED50, µg/kg, i.v., rat) |
| Zatosetron | Data Not Available in Searched Literature | 0.86[2] |
| Ondansetron | ~3-8 | ~10-30 |
| Granisetron | ~0.1-1 | ~0.3-1 |
| Palonosetron | ~0.04 | ~0.03 |
Note: Binding affinity and in vivo potency values for Ondansetron, Granisetron, and Palonosetron are approximate ranges gathered from multiple sources for comparative purposes and may vary depending on the specific experimental conditions.
| Treatment Group | N | Baseline HAM-A Score (Mean) | Change from Baseline in HAM-A Score | Response Rate (%) |
| Zatosetron (0.2 mg) | 11 | >17 | Greatest Numeric Decrease | 45[3] |
| Zatosetron (1 mg) | 11 | >17 | Greatest Numeric Decrease | 45[3] |
| Zatosetron (5 mg) | 10 | >17 | Less than 0.2mg and 1mg doses | Not Specified |
| Placebo | 11 | >17 | Modest Change | 30 |
A pilot study showed a numeric trend towards anxiety reduction with Zatosetron, particularly at the 0.2 mg and 1 mg doses, although statistical significance was not achieved. The study included patients with a Hamilton Anxiety Rating Scale (HAM-A) score of >17. The specific mean baseline and change in HAM-A scores were not detailed in the available abstract.
Signaling Pathway and Mechanism of Action
Zatosetron, like other "setrons," exerts its effects by antagonizing the 5-HT3 receptor, a ligand-gated ion channel. Activation of this receptor by serotonin (5-HT) in the central and peripheral nervous systems is implicated in the emetic reflex and anxiety. By blocking this interaction, Zatosetron inhibits downstream signaling.
Figure 1: Zatosetron's antagonism of the 5-HT3 receptor signaling pathway.
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for pivotal experiments are provided below.
5-HT3 Receptor Binding Affinity Assay
This protocol is a generalized competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like Zatosetron for the 5-HT3 receptor.
Objective: To quantify the binding affinity of Zatosetron to the 5-HT3 receptor by measuring its ability to displace a known radiolabeled 5-HT3 antagonist.
Materials:
-
Receptor Source: Membrane preparations from cells expressing the human 5-HT3 receptor.
-
Radioligand: [3H]GR65630 or a similar high-affinity 5-HT3 receptor antagonist radioligand.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 antagonist (e.g., Granisetron).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT3 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Zatosetron. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled antagonist).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of Zatosetron that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: Experimental workflow for the 5-HT3 receptor binding affinity assay.
In Vivo Antagonism of 5-HT-Induced Bradycardia in Rats
This in vivo assay is used to determine the potency and duration of action of 5-HT3 receptor antagonists.
Objective: To assess the ability of Zatosetron to antagonize the transient bradycardia induced by intravenous administration of serotonin in anesthetized rats.
Materials:
-
Animals: Male Wistar rats (or a similar strain).
-
Anesthetic: Urethane or a similar long-acting anesthetic.
-
Test Compounds: Serotonin (5-HT) and this compound.
-
Instrumentation: System for monitoring heart rate and blood pressure (e.g., a pressure transducer connected to a catheter in the carotid artery).
Procedure:
-
Animal Preparation: Anesthetize the rats and cannulate the trachea, a carotid artery (for blood pressure and heart rate monitoring), and a jugular vein (for drug administration).
-
Stabilization: Allow the animal's physiological parameters to stabilize.
-
Baseline Response: Administer a bolus intravenous injection of 5-HT and record the resulting transient bradycardia.
-
Antagonist Administration: Administer a specific dose of Zatosetron intravenously.
-
Challenge: After a set period (e.g., 15 minutes), re-administer the same dose of 5-HT and record the change in the bradycardic response.
-
Dose-Response: Repeat steps 4 and 5 with different doses of Zatosetron to determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).
-
Duration of Action: For duration studies, administer a single dose of Zatosetron and challenge with 5-HT at various time points post-administration.
Figure 3: Workflow for the in vivo antagonism of 5-HT-induced bradycardia.
Cisplatin-Induced Emesis in Ferrets
This is a standard preclinical model to evaluate the antiemetic efficacy of compounds.
Objective: To determine the effectiveness of Zatosetron in preventing or reducing the number of emetic episodes (retching and vomiting) induced by the chemotherapeutic agent cisplatin.
Materials:
-
Animals: Male ferrets.
-
Emetic Agent: Cisplatin.
-
Test Compound: this compound.
-
Observation: A transparent observation chamber.
Procedure:
-
Acclimatization: Acclimate the ferrets to the observation chambers.
-
Drug Administration: Administer Zatosetron (or vehicle control) via a specified route (e.g., oral or intravenous) at a predetermined time before the cisplatin challenge.
-
Emetic Challenge: Administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.
-
Observation: Observe the animals continuously for a set period (e.g., 4-24 hours) and record the number of retches and vomits.
-
Data Analysis: Compare the number of emetic episodes in the Zatosetron-treated groups to the vehicle-treated control group to determine the percentage of inhibition.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Zatosetron, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pilot study of zatosetron (LY277359) maleate, a 5-hydroxytryptamine-3 antagonist, in the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of 5-HT3 Antagonist Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of serotonin 5-HT3 receptor antagonists in the management of chemotherapy-induced nausea and vomiting (CINV). This guide synthesizes data from key meta-analyses and randomized controlled trials to provide a clear comparison of available agents, detailed experimental protocols, and visual representations of critical pathways.
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, potentially impacting treatment adherence and quality of life. The advent of 5-hydroxytryptamine-3 (5-HT3) receptor antagonists marked a major advancement in antiemetic therapy. This guide provides a detailed comparison of the efficacy of various 5-HT3 antagonists, with a focus on meta-analysis data, to inform research and clinical development in this critical area of supportive cancer care.
Comparative Efficacy of 5-HT3 Antagonists: A Meta-Analysis Perspective
The relative efficacy of different 5-HT3 antagonists has been the subject of numerous clinical trials and meta-analyses. These studies typically assess the "complete response" (CR), defined as no emetic episodes and no use of rescue medication, during the acute phase (0-24 hours post-chemotherapy), delayed phase (>24-120 hours), and the overall period (0-120 hours).[1][2]
First-Generation vs. Second-Generation 5-HT3 Antagonists
The 5-HT3 antagonists are often categorized into first-generation agents (ondansetron, granisetron, dolasetron) and second-generation agents (palonosetron).[3] Palonosetron is distinguished by a longer half-life and a higher binding affinity for the 5-HT3 receptor.[4][5]
A pooled analysis of four Phase III trials directly comparing palonosetron to older 5-HT3 antagonists (ondansetron, dolasetron, and granisetron) demonstrated superior efficacy for palonosetron in preventing delayed and overall CINV. While the complete response rates in the acute phase were comparable, palonosetron showed a statistically significant advantage in the delayed and overall periods.
Table 1: Comparison of Palonosetron vs. First-Generation 5-HT3 Antagonists (Pooled Data)
| Time Period | Complete Response (CR) Rate - Palonosetron | Complete Response (CR) Rate - First-Generation Antagonists | Odds Ratio (95% CI) | P-value |
| Acute (0-24h) | - | - | 1.15 (0.98–1.34) | - |
| Delayed (>24-120h) | 57% | 45% | 1.62 (1.40–1.88) | < 0.0001 |
| Overall (0-120h) | 51% | 40% | 1.56 (1.34–1.81) | < 0.0001 |
A meta-analysis of nine randomized controlled trials comparing palonosetron with first-generation 5-HT3 receptor antagonists also concluded that palonosetron significantly reduced the cumulative incidence of emesis on the first day, from days 2 to 5, and over the entire five-day period.
Head-to-Head Comparisons of First-Generation Antagonists
Meta-analyses comparing the first-generation 5-HT3 antagonists have generally found comparable efficacy among them. One meta-analysis of 44 randomized studies concluded that the efficacy of dolasetron, granisetron, ondansetron, and tropisetron for preventing acute CINV is comparable, with the exception of a slight advantage for granisetron over tropisetron. Another review of six studies, including meta-analyses and randomized controlled trials, found that ondansetron and granisetron have equal antiemetic efficacy in reducing or eliminating CINV. Similarly, a meta-analysis of 14 studies with over 6,400 patients found no significant differences in the antiemetic efficacy of granisetron and ondansetron for both acute and delayed nausea and vomiting.
Table 2: Comparative Efficacy of Ondansetron vs. Granisetron
| Study Type | Number of Studies Included | Patient Population | Key Finding |
| Review | 6 | CINV | Ondansetron and granisetron have equal antiemetic efficacy. |
| Meta-analysis | 14 | CINV | No significant difference in efficacy for acute or delayed nausea and vomiting. |
Ramosetron in CINV
Ramosetron, another 5-HT3 antagonist, has also been evaluated in comparative trials. A meta-analysis of sixteen randomized controlled trials suggested that ramosetron is as effective and tolerable as other 5-HT3 receptor antagonists for CINV. In the acute phase, ramosetron showed a significant reduction in nausea and vomiting compared to other 5-HT3 antagonists.
Experimental Protocols of Key Clinical Trials
Palonosetron vs. Ondansetron/Dolasetron for Moderately Emetogenic Chemotherapy (Gralla et al. & Eisenberg et al.)
These were multicenter, randomized, double-blind, phase III studies.
-
Patient Population: Adult cancer patients scheduled to receive moderately emetogenic chemotherapy.
-
Intervention: Patients were randomized to receive a single intravenous dose of palonosetron (0.25 mg or 0.75 mg), ondansetron (32 mg), or dolasetron (100 mg) approximately 30 minutes before chemotherapy.
-
Primary Endpoint: The proportion of patients with a complete response (no emetic episodes and no rescue medication) during the acute phase (0-24 hours).
-
Secondary Endpoints: Efficacy in preventing delayed CINV (up to 5 days post-chemotherapy) and overall tolerability.
-
Assessment: Patient diaries were used to record emetic episodes, nausea severity, and the use of rescue medication.
Palonosetron vs. Granisetron for Highly Emetogenic Chemotherapy (Saito et al.)
This was a phase III, multicenter, randomized, double-blind, double-dummy, parallel-group trial.
-
Patient Population: 1,143 patients with cancer receiving highly emetogenic chemotherapy (cisplatin or an anthracycline and cyclophosphamide combination).
-
Intervention: Patients were randomly assigned to a single intravenous dose of palonosetron (0.75 mg) or granisetron (40 µg/kg) 30 minutes before chemotherapy. Both groups also received dexamethasone.
-
Primary Endpoint: Proportion of patients with a complete response during the acute phase (0-24 hours).
-
Secondary Endpoints: Complete response during the delayed (>24-120 hours) and overall (0-120 hours) phases.
-
Assessment: Efficacy was analyzed in the modified intention-to-treat population.
Ondansetron vs. Granisetron for Cisplatin-Induced Emesis (The Granisetron Study Group)
This was a double-blind, randomized, stratified, parallel-group study.
-
Patient Population: 987 chemotherapy-naive patients receiving cisplatin at doses ≥ 60 mg/m².
-
Intervention: Patients were randomized to receive a single dose of granisetron (10 or 40 µg/kg) before chemotherapy or three doses of ondansetron (0.15 mg/kg) before and at 4 and 8 hours after chemotherapy.
-
Primary Endpoint: Total control (no vomiting, no retching, no nausea, and no use of rescue medication).
-
Assessment: Efficacy and safety were compared across the three treatment groups.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in 5-HT3 antagonist action and clinical evaluation, the following diagrams are provided.
Caption: Signaling pathway of CINV and the mechanism of action of 5-HT3 antagonists.
Caption: A generalized workflow for a Phase III randomized controlled trial in CINV.
Conclusion
The meta-analyses of clinical trials provide robust evidence for the efficacy of 5-HT3 receptor antagonists in the prevention of CINV. The second-generation antagonist, palonosetron, has demonstrated superiority over first-generation agents, particularly in the prevention of delayed CINV. Among the first-generation antagonists, there is consistent evidence of comparable efficacy. The choice of a specific 5-HT3 antagonist in a clinical or research setting should be guided by the emetogenic potential of the chemotherapy regimen, the desired duration of antiemetic coverage, and the evidence from well-designed comparative studies. Future research should continue to explore optimal combinations of antiemetic agents and personalized approaches to CINV management.
References
- 1. Update on the management of chemotherapy-induced nausea and vomiting – focus on palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Palonosetron: a unique 5-HT3 receptor antagonist indicated for the prevention of acute and delayed chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Zatosetron Maleate
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. Zatosetron maleate, a research chemical, requires meticulous disposal procedures to prevent environmental contamination and ensure laboratory safety. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with established safety protocols and regulatory guidelines.
Core Principles of this compound Disposal
The primary safety concern with this compound is its environmental toxicity. According to its Safety Data Sheet (SDS), it is classified as "very toxic to aquatic life with long lasting effects"[1]. Therefore, it must be managed as hazardous waste. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to significant ecological harm[2].
Disposal of this compound, as with other hazardous pharmaceutical waste, is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[3][4] These regulations mandate that such waste be handled from its point of generation to its final disposal in a controlled and documented manner[3]. The most common and required method of treatment for hazardous pharmaceutical waste is incineration at a permitted treatment facility.
Step-by-Step Disposal Protocol
Researchers must adhere to the following procedures for the safe disposal of this compound:
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips).
-
Segregate this waste from non-hazardous and other types of chemical waste to prevent cross-contamination and ensure proper disposal pathways.
-
-
Containerization and Labeling:
-
Collect this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be kept closed except when adding waste.
-
Clearly label the container with a "Hazardous Waste" label as soon as the first drop of waste is added. The label should include the full chemical name ("this compound") and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Storage:
-
Store the hazardous waste container in a designated, secure area within the laboratory, away from incompatible materials.
-
The storage area should have secondary containment to control any potential spills.
-
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to dispose of the waste independently.
-
Ensure all necessary paperwork is completed as required by your institution and local regulations.
-
-
Spill Management:
-
In the event of a spill, collect the spillage and dispose of the cleanup materials as hazardous waste.
-
Follow the specific spill cleanup procedures outlined in the chemical's SDS and your laboratory's safety protocols.
-
Hazard and Disposal Information Summary
The following table summarizes key hazard and disposal information for this compound based on its Safety Data Sheet.
| Parameter | Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | |
| GHS Precautionary Statements (Disposal) | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Environmental Precaution | Do not let product enter drains. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the Proper Disposal of this compound.
References
Personal protective equipment for handling Zatosetron maleate
This guide provides crucial safety protocols and logistical information for laboratory professionals handling Zatosetron maleate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
This compound is a compound identified as being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Appropriate handling and disposal are therefore critical.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles.[1][2] |
| Hand Protection | Protective gloves (e.g., nitrile, of proven resistance) | Prevents skin contact with the compound.[1][2] |
| Body Protection | Impervious clothing (e.g., laboratory coat) | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Necessary when handling the powder form to avoid inhalation of dust. |
It is imperative to use disposable PPE, which should not be reused. Reusable PPE must be properly decontaminated and cleaned after each use. For handling hazardous drugs, it is often recommended to use two pairs of chemotherapy-grade gloves.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. A chemical fume hood is recommended, especially when working with the solid form to avoid dust and aerosol formation.
-
Locate and ensure the accessibility of a safety shower and an eye wash station before beginning any work.
-
Do not eat, drink, or smoke in the designated handling area.
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and inhalation of this compound.
-
Wash hands thoroughly after handling the compound.
-
When weighing or transferring the solid material, do so in a manner that minimizes dust generation.
3. Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a POISON CENTER or doctor immediately. Rinse the mouth with water. Do NOT induce vomiting. |
| Skin Contact | Remove contaminated clothing and rinse the skin thoroughly with large amounts of water. Seek medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water, separating the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and promptly call a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. |
Disposal Plan
-
Dispose of this compound and its container at an approved waste disposal plant.
-
Avoid release to the environment. Collect any spillage.
-
Prevent the product from entering drains, water courses, or the soil.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
